Candesartan-d5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMVQVXFRQIKW-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661852 | |
| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189650-58-5 | |
| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Candesartan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Candesartan-d5, a deuterated analog of the angiotensin II receptor antagonist, Candesartan. This document details the synthetic pathways, experimental protocols for synthesis and analysis, and discusses the critical aspect of isotopic purity for deuterated active pharmaceutical ingredients (APIs).
Introduction to Candesartan and its Deuterated Analog
Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker used in the treatment of hypertension and heart failure.[1] By blocking the AT1 receptor, Candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] Deuterated drugs, such as this compound, are increasingly utilized in pharmaceutical research. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life and improved metabolic stability. This compound, where the five hydrogen atoms on the ethoxy group are replaced by deuterium, is a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical methods.[2][3][4][5]
Synthesis of this compound
The synthesis of this compound involves the introduction of a deuterated ethyl group onto a benzimidazole intermediate. A plausible synthetic route is a multi-step process culminating in the alkylation of a suitable benzimidazole precursor with a deuterated ethylating agent.
Diagram of the Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Key Synthetic Steps
The synthesis of this compound can be envisioned through the following key transformations:
-
Formation of the Benzimidazole Core : The synthesis typically starts from a substituted benzene derivative, such as 2-amino-3-nitrobenzoic acid, which undergoes a series of reactions including esterification, acylation, reduction of the nitro group, and finally cyclization to form the benzimidazole ring system.
-
Introduction of the Deuterated Ethoxy Group : The crucial step for producing this compound is the introduction of the pentadeuterated ethoxy group. This is typically achieved by alkylating a precursor, such as 2-hydroxy-1H-benzimidazole-7-carboxylic acid, with a deuterated ethylating agent like ethyl-d5 iodide.
-
N-Alkylation : The final key step involves the N-alkylation of the deuterated benzimidazole intermediate with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by the formation of the tetrazole ring to yield this compound.
Experimental Protocol: Synthesis of Ethyl-d5 Iodide (Illustrative)
A common method for preparing deuterated iodoalkanes is from the corresponding deuterated alcohol.
Materials:
-
Ethanol-d6
-
Iodine
-
Red phosphorus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus.
-
Slowly add a solution of iodine in ethanol-d6 to the flask with cooling.
-
After the addition is complete, gently heat the mixture to initiate the reaction.
-
Once the reaction subsides, reflux the mixture for several hours.
-
Distill the crude ethyl-d5 iodide from the reaction mixture.
-
Wash the distillate with a dilute sodium thiosulfate solution to remove excess iodine, followed by water.
-
Dry the product over anhydrous calcium chloride and redistill to obtain pure ethyl-d5 iodide.
Note: This is an illustrative protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental requirements.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. High isotopic purity is essential for the reliability of studies using these compounds as internal standards or for pharmacokinetic investigations.
Data on Isotopic Purity
The isotopic purity of deuterated compounds is typically determined by mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes representative data for a closely related analogue, Candesartan-d4, which can be considered indicative for this compound.
| Parameter | Method | Result | Reference |
| Isotopic Purity | LC-MS/MS | >95% | [6] |
| Chemical Purity | HPLC | >99% | [6] |
| Mass Transition (Precursor Ion → Product Ion) | LC-MS/MS | m/z 445.2 → 267.2 | [7] |
Note: The mass transition data is for Candesartan-d4 and is expected to be very similar for this compound.
Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Candesartan: m/z 441.2 → 263.2
-
This compound: m/z 446.2 → 268.2 (projected)
-
-
Data Analysis: The isotopic purity is determined by comparing the peak area of the deuterated compound to any observed peaks corresponding to lower deuteration levels or the unlabeled compound.
Signaling Pathway of Candesartan's Mechanism of Action
Candesartan exerts its therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates the key steps in this pathway and the point of intervention by Candesartan.
Diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and Candesartan's Intervention
Caption: Candesartan blocks the binding of Angiotensin II to the AT1 receptor.
Conclusion
The synthesis of this compound is a multi-step process that requires the specific introduction of a deuterated ethyl group. The isotopic purity of the final product is a critical quality attribute that must be carefully controlled and analytically verified, typically using LC-MS/MS and NMR spectroscopy. Understanding the synthesis and analytical characterization of deuterated compounds like this compound is essential for their application in modern drug development and clinical research, enabling more precise and reliable pharmacokinetic and bioanalytical studies.
References
- 1. tsijournals.com [tsijournals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C24H20N6O3 | CID 45038537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1189650-58-5 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
The Core Mechanism and Application of Candesartan-d5 as an Internal Standard in Bioanalysis: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the fundamental mechanism and practical application of Candesartan-d5 as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards is a cornerstone of modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision of pharmacokinetic and bioequivalence studies.
The Role of an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary function is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical ionization efficiency, thus providing the most accurate correction for matrix effects and other sources of variability.[1]
Candesartan: Mechanism of Action
Candesartan is a potent and selective angiotensin II receptor blocker (ARB).[2][3] It is administered as the prodrug, candesartan cilexetil, which undergoes rapid and complete hydrolysis to the active form, candesartan, during absorption from the gastrointestinal tract.[3][4][5][6] Candesartan exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and the adrenal gland.[2][4][5] This blockade inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[4][5][6]
This compound as an Internal Standard: The Core Mechanism
This compound is an isotopologue of Candesartan in which five hydrogen atoms have been replaced with deuterium atoms. This subtle modification in mass is the key to its function as an internal standard, while its chemical properties remain virtually identical to the unlabeled analyte.
The core mechanism relies on the principles of isotope dilution mass spectrometry. By adding a known amount of this compound to a sample, any subsequent loss of the analyte during extraction, handling, or injection will be accompanied by a proportional loss of the internal standard. Because Candesartan and this compound have nearly identical retention times in liquid chromatography and similar ionization efficiencies in the mass spectrometer's ion source, the ratio of their peak areas remains constant, regardless of variations in the analytical process. This constant ratio allows for the precise and accurate calculation of the unknown concentration of Candesartan in the original sample.
Quantitative Data and Experimental Parameters
The following tables summarize key quantitative data and experimental parameters from various validated LC-MS/MS methods for the determination of Candesartan using a deuterated internal standard.
Table 1: Mass Spectrometric Parameters
| Analyte | Internal Standard | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Candesartan | Candesartan-d4 | Positive ESI | 441.1 | 263.1 | [7] |
| Candesartan | Candesartan-d4 | Positive ESI | 441.3 | 263.1 | [7] |
| Candesartan | Candesartan-d4 | Negative ESI | 439.0 | 309.1 | [8][9] |
| Candesartan-d4 | - | Negative ESI | 443.0 | 312.0 | [8][9] |
Table 2: Chromatographic Conditions and Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Gemini C18 | Zorbax eclipse C18 (150 x 4.6 mm, 5µ) | Betasil C8 (100 × 2.1 mm) 5-μm |
| Mobile Phase | Acetonitrile - 5 mM ammonium formate pH 2 (90:10, v/v) | Acetate buffer: acetonitrile (25:75%, v/v) | Methanol:ammonium tri-floro acetate buffer with formic acid (60:40 v/v) |
| Flow Rate | 0.3 mL/min | 1 mL/min | 0.45 ml/min |
| Linearity Range | 1 - 400 ng/mL | 1.027-302.047 ng/mL | 1.2–1030 ng/ml |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1.027 ng/mL | 1.2 ng/ml |
| Internal Standard | Candesartan-d4 | Candesartan d4 | Propranolol |
| Reference | [7] | [8][9] | [10] |
Detailed Experimental Protocol: A Representative Method
This section provides a detailed, representative protocol for the quantification of Candesartan in human plasma using this compound as an internal standard, based on common practices in the field.[7][8][11][12]
Materials and Reagents
-
Candesartan reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile
-
Formic acid
-
Ammonium formate or acetate
-
Ultrapure water
-
Human plasma (with anticoagulant)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Candesartan and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Candesartan stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve standards and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of, for example, 100 ng/mL.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (except for the blank, to which 10 µL of diluent is added).
-
Acidification: Add 500 µL of 5% formic acid buffer and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the eluate into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic and Mass Spectrometric Conditions: As detailed in Table 1 and Table 2.
-
Data Acquisition: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for Candesartan and this compound.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both Candesartan and this compound.
-
Ratio Calculation: Calculate the peak area ratio of Candesartan to this compound for all samples, calibrators, and QCs.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of Candesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Candesartan. Its mechanism is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow for the effective correction of analytical variability. This technical guide has provided a comprehensive overview of its mechanism, along with practical quantitative data and a detailed experimental protocol to aid researchers in the development and validation of robust and reliable bioanalytical methods. The use of such stable isotope-labeled internal standards is indispensable for generating high-quality data in drug development and clinical research.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmascholars.com [pharmascholars.com]
- 12. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of Analysis: Candesartan-d5 - A Technical Guide
This technical guide provides an in-depth overview of the key analytical methodologies and data presentation associated with a Certificate of Analysis (CoA) for Candesartan-d5. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their work.
Quantitative Data Summary
The following table summarizes the typical specifications for this compound, a deuterium-labeled form of Candesartan.[1][2][3] Candesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] The deuterated analog serves as an internal standard in quantitative bioanalytical studies.
| Parameter | Specification |
| Chemical Name | 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[1] |
| Molecular Formula | C₂₄H₁₅D₅N₆O₃[2] |
| Molecular Weight | 445.48 g/mol [1][2] |
| CAS Number | 1189650-58-5[1] |
| Appearance | White to Off-White Solid |
| Purity (by HPLC) | >95%[1] |
| Isotopic Enrichment | ≥98% Deuterium Incorporation |
| Storage Temperature | -20°C[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline the typical experimental protocols for key analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of this compound and to identify and quantify any impurities. The protocol is adapted from established methods for Candesartan and its prodrug, Candesartan cilexetil.[4][5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 2.5 with orthophosphoric acid.[6]
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 20:80 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 0.5 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard solution to achieve a similar final concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram. Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for confirming the identity and determining the isotopic enrichment of this compound. This method provides high sensitivity and selectivity.[7][8]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Ammonium formate or formic acid solution in water (LC-MS grade)
-
This compound sample
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing a modifier like ammonium formate or formic acid.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 445.1 → 267.1, if d4 is used as an example for the fragmentation pattern).[9]
-
Unlabeled Candesartan: Monitor the corresponding transition for the unlabeled compound (e.g., m/z 441.1 → 263.1) to check for isotopic purity.[9]
-
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., mobile phase) to a low concentration (e.g., 1 µg/mL).
-
Analysis: Infuse the solution directly into the mass spectrometer or inject it into the LC-MS/MS system.
-
Data Analysis:
-
Identity Confirmation: The presence of the correct precursor and product ions confirms the identity of this compound.
-
Isotopic Enrichment: The isotopic enrichment is determined by comparing the signal intensity of the deuterated species (e.g., m/z 445.1) to that of the non-deuterated species (e.g., m/z 441.1).
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of deuterium labeling.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.
-
Data Analysis:
-
Compare the obtained spectrum with the known ¹H NMR spectrum of unlabeled Candesartan.
-
The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of the deuterium labels. For this compound, the signals for the ethyl group protons should be absent.
-
Workflow and Visualization
The following diagrams illustrate the general workflow for the Certificate of Analysis of a chemical standard and the analytical workflow for this compound.
Caption: General workflow for generating a Certificate of Analysis.
Caption: Analytical testing workflow for this compound characterization.
References
- 1. This compound | CAS 1189650-58-5 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C24H20N6O3 | CID 45038537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isotopic Labeling in Candesartan-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling position in Candesartan-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the angiotensin II receptor antagonist, Candesartan. This document details the precise location of deuterium incorporation, a plausible synthetic pathway, and the analytical data supporting its characterization.
Introduction to Candesartan and Isotopic Labeling
Candesartan is a potent, selective AT1 subtype angiotensin II receptor antagonist used in the management of hypertension and heart failure. To accurately quantify Candesartan in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is essential. This compound serves this purpose, offering a distinct mass difference from the unlabeled drug while maintaining nearly identical physicochemical properties. This ensures accurate quantification by mass spectrometry, minimizing analytical variability.
Isotopic Labeling Position
The five deuterium atoms in this compound are located on the ethoxy group at the 2-position of the benzimidazole ring. The precise IUPAC name for this compound is 2-(1,1,2,2,2-pentadeuterioethoxy)-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅D₅N₆O₃ | [2] |
| Molecular Weight | 445.48 g/mol | [2] |
| Monoisotopic Mass | 445.19107225 Da | [1] |
| CAS Number | 1189650-58-5 | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Purity (HPLC) | >95% | [3] |
Synthesis of this compound
While specific proprietary methods for the synthesis of this compound may vary, a plausible and scientifically sound synthetic route can be inferred from the established synthesis of Candesartan and general methods for isotopic labeling. The key step involves the introduction of the deuterated ethoxy group.
Proposed Synthetic Workflow
The synthesis can be conceptually broken down into the formation of the core benzimidazole structure followed by alkylation with a deuterated ethylating agent and subsequent functional group manipulations. A likely precursor is a 2-hydroxy-benzimidazole derivative of Candesartan, which is then etherified using a deuterated ethyl source.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of the Candesartan Benzimidazole Core (2-hydroxy precursor)
The synthesis of the core benzimidazole structure of Candesartan has been described in the literature. A common route involves the reaction of a substituted o-phenylenediamine derivative with a suitable carbonyl compound or its equivalent to form the benzimidazole ring. For the purpose of this guide, we will assume the availability of the key intermediate, methyl 2-hydroxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate.
Step 2: Alkylation with Iodoethane-d5
-
Materials:
-
Methyl 2-hydroxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate (1.0 eq)
-
Iodoethane-d5 (CD₃CD₂I) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of the 2-hydroxy-benzimidazole precursor in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add iodoethane-d5 dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester of this compound.
-
Step 3: Hydrolysis of the Methyl Ester
-
Materials:
-
Crude methyl ester of this compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
-
Procedure:
-
Dissolve the crude methyl ester in a mixture of THF and water.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.
Mass Spectrometry
Mass spectrometry is the primary technique for confirming the incorporation of deuterium and determining the isotopic enrichment.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Precursor Ion (M+H)⁺ | m/z 446.2 |
| Precursor Ion (M-H)⁻ | m/z 444.2 |
| Isotopic Enrichment | Typically ≥ 98 atom % D |
-
Isotopic Enrichment Determination: The isotopic enrichment is determined by comparing the intensity of the mass peak of the labeled compound (M+5) with the intensities of the lower mass isotopologues (M to M+4) after correcting for the natural isotopic abundance of all elements in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the absence of protons at the labeled positions.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) will be absent or significantly diminished, confirming the successful deuteration. The remaining signals of the Candesartan molecule should be consistent with the structure.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps of the synthesis and characterization of this compound.
Caption: Logical flow from synthesis to analysis of this compound.
Conclusion
This compound, with its five deuterium atoms stably incorporated into the ethoxy group, is an indispensable tool for the accurate bioanalysis of Candesartan. The synthetic route, while requiring careful execution of the deuterated alkylation step, is based on well-established chemical principles. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is paramount to ensure the quality and reliability of this internal standard for its intended application in pharmaceutical research and development.
References
- 1. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
Molecular weight and formula of Candesartan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and physicochemical properties of Candesartan-d5, a deuterated analog of the angiotensin II receptor antagonist, Candesartan. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data and methodologies.
Core Molecular and Physical Properties
This compound is a stable, isotopically labeled form of Candesartan, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard in analytical methods.
Quantitative Data Summary
| Property | Value | Citations |
| Chemical Formula | C₂₄H₁₅D₅N₆O₃ | [1][2][3] |
| Molecular Weight | 445.48 g/mol | [2][3] |
| Exact Mass | 445.19107225 Da | [1] |
| CAS Number | 1189650-58-5 | [1][2] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 163-165 °C | |
| Purity | >95% (HPLC) | [2] |
| Storage Temperature | -20°C | [2][4] |
Solubility Profile
| Solvent | Solubility | Citations |
| Water | Practically insoluble | |
| DMSO | 100 mg/mL (with ultrasonic and warming) | [4] |
| Methanol | Slightly soluble | |
| Ethyl Acetate | Slightly soluble (with heating) | |
| 0.1 N Sodium Hydroxide | Soluble | |
| Dimethyl Formamide (DMF) | Soluble | |
| Acetonitrile | Soluble | [5] |
Structural Elucidation and Isotopic Labeling
The defining feature of this compound is the presence of five deuterium atoms on the ethoxy group, specifically at the 1,1,2,2,2-positions. This is chemically described as 2-(1,1,2,2,2-pentadeuterioethoxy)-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid[1][2].
The structural relationship between Candesartan and its deuterated form is illustrated below.
Caption: Relationship between Candesartan and this compound.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route would involve the use of deuterated ethanol (ethanol-d6) in the final steps of a known Candesartan synthesis pathway. The general synthesis of Candesartan involves multiple steps, including the formation of the benzimidazole ring and the biphenyl tetrazole moiety[6].
General Purification Protocol (Adapted from Candesartan Purification)
Purification of Candesartan analogs typically involves recrystallization and chromatographic techniques.
-
Recrystallization:
-
Dissolve the crude this compound in a suitable solvent mixture, such as toluene and methanol, at an elevated temperature (e.g., 60°C)[7].
-
Allow the solution to cool gradually to room temperature to induce crystallization[7].
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum[7].
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, preparative reverse-phase HPLC can be employed.
-
A typical mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.
-
The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and acetonitrile[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Internal Standard: For quantitative analysis, an appropriate internal standard should be used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.
-
Chromatography: Ultra-high-performance liquid chromatography (UPLC) is often used for rapid analysis[5].
-
Column: A suitable C18 column.
-
Mobile Phase: A typical mobile phase would be a mixture of methanol or acetonitrile and an aqueous solution of ammonium acetate or formate[8].
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for Candesartan[8].
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass transition for this compound would be monitored. For example, a possible transition could be from the deprotonated molecule [M-H]⁻ to a specific fragment ion. A reported transition for a similar deuterated standard (Candesartan-d4) is m/z 445.0 → 267.1[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Candesartan, with the notable absence of the signals corresponding to the ethoxy group protons.
-
¹³C NMR: The carbon-13 NMR spectrum would show the signals for the carbon atoms of the deuterated ethoxy group as multiplets due to C-D coupling.
-
²H NMR (Deuterium NMR): This technique would directly show a signal corresponding to the deuterium atoms on the ethoxy group, confirming their presence and location.
The workflow for the analysis of this compound in a research setting is depicted below.
Caption: General analytical workflow for this compound.
References
- 1. This compound | C24H20N6O3 | CID 45038537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1189650-58-5 | LGC Standards [lgcstandards.com]
- 3. Isotope Category - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 7. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 8. pharmascholars.com [pharmascholars.com]
A Technical Guide to the Purity of Candesartan-d5 Reference Material
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity of Candesartan-d5, a critical deuterated internal standard used in pharmacokinetic and bioanalytical studies of the angiotensin II receptor antagonist, Candesartan. This document outlines the analytical methodologies for purity assessment, summarizes typical purity and isotopic enrichment data, and discusses potential impurities.
Introduction to this compound
This compound is a stable isotope-labeled version of Candesartan, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This modification results in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays, ensuring accurate quantification of Candesartan in biological matrices. The purity of this reference material is paramount for the reliability and accuracy of such analytical methods.
Analytical Characterization of this compound
The purity of this compound reference material is typically established through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed to determine chemical purity, while Mass Spectrometry (MS) is used to confirm isotopic enrichment and identify any isotopic variants. Nuclear Magnetic Resonance (NMR) spectroscopy serves to confirm the chemical structure and the position of the deuterium labels.
Quantitative Data Summary
The following tables summarize the typical purity and isotopic enrichment data for this compound reference material as compiled from various suppliers and certificates of analysis.
Table 1: Chemical Purity of this compound
| Parameter | Typical Specification | Data Source |
| Purity by HPLC | >95%[1] | LGC Standards[1] |
| Purity by HPLC | 95.50% | MedchemExpress Certificate of Analysis |
Table 2: Isotopic Enrichment of this compound
| Isotopic Species | Percentage | Data Source |
| d0 | Not Reported | - |
| d1 | 0.04% | MedchemExpress Certificate of Analysis |
| d2 | 0.01% | MedchemExpress Certificate of Analysis |
| d3 | 0.11% | MedchemExpress Certificate of Analysis |
| d4 | 1.98% | MedchemExpress Certificate of Analysis |
| d5 | 97.81% | MedchemExpress Certificate of Analysis |
| Total Isotopic Enrichment | 99.5% (d5) | MedchemExpress Certificate of Analysis |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound purity. The following sections provide representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in a suitable solvent, such as methanol or a mixture of mobile phase components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
LC-MS/MS is the definitive technique for determining the isotopic distribution of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Transitions: The multiple reaction monitoring (MRM) mode is employed to monitor specific precursor-to-product ion transitions. For this compound, a common transition is m/z 445.1 → 267.1. The corresponding transition for unlabeled Candesartan is m/z 441.1 → 263.1.
-
Chromatography: A rapid chromatographic separation is often sufficient, with a focus on separating the analyte from any potential interferences.
-
Data Analysis: The peak areas of the different deuterated species (d0 to d5) are measured to calculate the isotopic distribution and the overall isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to verify the location of the deuterium labels. Quantitative NMR (qNMR) can also be a powerful tool for determining purity against a certified internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Analysis: The absence or significant reduction of proton signals corresponding to the ethoxy group confirms successful deuteration. The remaining signals in the ¹H and ¹³C spectra should be consistent with the structure of Candesartan.
Impurity Profiling
Potential impurities in this compound reference material can arise from the synthetic process or degradation. These may include:
-
Process-Related Impurities: Starting materials, intermediates, or by-products from the synthesis of Candesartan.
-
Degradation Products: Candesartan can degrade under stress conditions such as acid or base hydrolysis, oxidation, and photolysis.[2] Although specific forced degradation studies on this compound are not widely published, the degradation pathways are expected to be similar to those of unlabeled Candesartan.
-
Isotopic Impurities: The presence of lower deuterated species (d0-d4) as detailed in Table 2.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the typical workflow for the comprehensive purity assessment of this compound reference material.
Workflow for Purity Assessment of this compound
Signaling Pathway (Conceptual)
While this compound itself is not directly involved in a signaling pathway, its non-deuterated counterpart, Candesartan, acts as an antagonist of the Angiotensin II Receptor Type 1 (AT1R), a key component of the Renin-Angiotensin System (RAS). The following diagram illustrates this conceptual relationship.
Conceptual RAS Pathway and Candesartan's Mechanism
Conclusion
The purity of this compound reference material is a critical parameter that underpins the accuracy and reliability of bioanalytical methods. A thorough characterization using a combination of HPLC, LC-MS/MS, and NMR is essential to ensure its suitability for use as an internal standard. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists working with this important analytical tool. It is always recommended to refer to the specific Certificate of Analysis provided by the supplier for lot-specific purity and isotopic enrichment data.
References
Solubility Profile of Candesartan-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Candesartan-d5, a deuterated isotopologue of the angiotensin II receptor antagonist, Candesartan. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of pharmaceutical products containing this active pharmaceutical ingredient (API).
Quantitative Solubility Data
The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive solubility data for this compound is limited in publicly available literature. The deuteration of a molecule can lead to slight changes in its physicochemical properties, including solubility, due to the kinetic isotope effect[1]. Therefore, the solubility of this compound may differ slightly from its non-deuterated counterpart, Candesartan.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 224.48 | Requires sonication and warming for dissolution. Hygroscopic DMSO can affect solubility; use of newly opened solvent is recommended.[2] |
Qualitative Solubility Information:
-
Ethyl Acetate: Slightly soluble (Heated)
-
Methanol: Slightly soluble
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.
Shake-Flask Method for Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., phosphate buffer pH 7.4, 0.9% NaCl, organic solvents)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation:
-
Prepare the desired solvent systems (e.g., buffer solutions at various pH values).
-
Ensure all glassware is clean and dry.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within a constant temperature bath (typically 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Signaling Pathway of Candesartan
Candesartan is an angiotensin II receptor blocker (ARB) that primarily acts on the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below outlines the mechanism of action of Candesartan.
Caption: Candesartan blocks the AT1 receptor, inhibiting Angiotensin II effects.
References
Methodological & Application
Application Notes and Protocols for LC-MS/MS Method Development of Candesartan using Candesartan-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Candesartan in biological matrices, utilizing Candesartan-d5 as an internal standard. The protocols and data presented are compiled from established methodologies to ensure reliable and reproducible results.
Introduction
Candesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Accurate and precise quantification of Candesartan in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the method by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Candesartan reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Control human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Candesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Candesartan in a 10 mL volumetric flask with methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in a 1 mL volumetric flask with methanol.
-
Working Solutions: Prepare serial dilutions of the Candesartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) standards.[1] A typical calibration curve range is 1-500 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 50 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Candesartan from plasma samples.[2]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the appropriately labeled tube.
-
Add 50 µL of the this compound internal standard working solution to all tubes except for the blank matrix.
-
Add 500 µL of acetonitrile to each tube.[2]
-
Vortex the tubes for approximately 5-10 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new set of labeled vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require further optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Thermo Hypersil GOLD C18, 150 x 2.1 mm, 1.9 µm)[2] |
| Mobile Phase A | 5 mM Ammonium Formate in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Isocratic (e.g., 10:90 A:B)[2] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 3-10 µL[1][2] |
| Column Temperature | 40°C[2] |
| Autosampler Temp | 10°C[2] |
| Run Time | Approximately 1.5 - 2.5 minutes[1][2] |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 5500 V)[1] |
| Source Temperature | 500°C[1] |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Candesartan | 441.2 | 263.2 | Positive[3] |
| This compound | 446.2 (calculated) | 268.2 (predicted) | Positive |
Note on this compound transition: The exact mass transition for this compound should be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ adduct of this compound. The product ion is predicted based on the fragmentation pattern of Candesartan, where the deuterated portion is retained in the monitored fragment.
Data Presentation
Chromatographic Performance
| Analyte | Retention Time (min) |
| Candesartan | ~1.1 - 1.5 |
| This compound | ~1.1 - 1.5 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.99[2] |
| Range | 1.0 - 500 ng/mL | 2 - 500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; RSD ≤ 20% | 1.0 - 2.0 ng/mL[2][4] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | 86.70% - 108.8%[2] |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | Within 10.0%[2] |
| Recovery | Consistent, precise, and reproducible | ~90%[1] |
| Matrix Effect | Internal standard normalized factor close to 1 | Negligible matrix effect observed[1] |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% | Stable under various conditions[2][3] |
Visualization of Experimental Workflow
Caption: Workflow for Candesartan quantification.
Conclusion
The described LC-MS/MS method provides a reliable and efficient approach for the quantitative analysis of Candesartan in biological matrices. The use of a deuterated internal standard, this compound, coupled with a straightforward protein precipitation sample preparation protocol, ensures high-throughput and accurate results. This method is well-suited for applications in clinical and preclinical drug development, including pharmacokinetic and bioequivalence studies. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies and instrumentation.
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Deuterated Candesartan in Pharmacokinetic Studies of Candesartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of deuterated Candesartan, such as Candesartan-d5, as an internal standard in pharmacokinetic (PK) studies of Candesartan. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in biological matrices by compensating for variability during sample preparation and analysis. While Candesartan-d4 is more commonly cited in the literature, the methodology presented here is directly applicable to this compound and other deuterated variants.
Introduction
Candesartan is an angiotensin II receptor blocker (ARB) widely used for the treatment of hypertension and heart failure.[1][2] It is administered as a prodrug, Candesartan cilexetil, which is rapidly and completely hydrolyzed to the active moiety, Candesartan, during absorption from the gastrointestinal tract.[3][4] Understanding the pharmacokinetic profile of Candesartan is essential for optimizing dosing regimens and ensuring therapeutic efficacy.
Pharmacokinetic studies involve the measurement of drug concentrations in biological fluids, typically plasma, over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these studies due to its high sensitivity, selectivity, and speed.[2][5] The use of a stable isotope-labeled internal standard, such as this compound, is a key component of a robust bioanalytical method. This internal standard mimics the physicochemical properties of Candesartan, ensuring similar behavior during extraction and ionization, thereby leading to more reliable and reproducible results.
Pharmacokinetic Parameters of Candesartan
The following table summarizes key pharmacokinetic parameters of Candesartan following oral administration of Candesartan cilexetil in healthy adult volunteers. These values can vary based on factors such as dosage, formulation, and patient population.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [4] |
| Peak Plasma Concentration (Cmax) | 62.23 - 68.69 ng/mL (for an 8 mg dose) | [1] |
| Area Under the Plasma Concentration-Time Curve (AUC) | 871.3 - 911.0 h*ng/mL (AUC0-t for an 8 mg dose) | [1] |
| Elimination Half-Life (t½) | Approximately 9 hours | [3] |
| Oral Bioavailability | Approximately 15-40% | [3][4] |
| Volume of Distribution (Vd) | 0.13 L/kg | [3][4] |
| Plasma Protein Binding | >99% | [3][4] |
Experimental Protocols
This section outlines the detailed methodologies for the quantification of Candesartan in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation
The goal of sample preparation is to extract Candesartan and the internal standard from the plasma matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction (SPE).
a) Protein Precipitation Protocol
This is a rapid and simple method suitable for high-throughput analysis.
-
Aliquot Plasma: Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with a known concentration of this compound solution (e.g., 50 µL of a 50 ng/mL solution).
-
Precipitate Proteins: Add 500 µL of acetonitrile to the tube.
-
Vortex: Vortex the mixture for 5-10 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load Sample: Load the plasma sample (pre-treated with an acidic buffer, if necessary) onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute Candesartan and this compound from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Candesartan. These may need to be optimized for specific instruments.
a) Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic or gradient elution can be used. A typical isocratic method might use 80% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
b) Mass Spectrometry (MS/MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Candesartan) | m/z 441.2 -> 263.2 (Positive Ion Mode) or m/z 439.0 -> 309.1 (Negative Ion Mode)[6][7] |
| MRM Transition (Candesartan-d4/d5) | m/z 445.1 -> 267.1 (for d4, Positive Ion Mode) or m/z 443.0 -> 312.0 (for d4, Negative Ion Mode)[5] |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Note: The exact m/z for this compound will depend on the positions of the deuterium atoms. The principles of method development remain the same.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of Candesartan using a deuterated internal standard.
Figure 1: Workflow for a Candesartan Pharmacokinetic Study.
Signaling Pathway of Candesartan
This diagram illustrates the mechanism of action of Candesartan within the Renin-Angiotensin-Aldosterone System (RAAS).
Figure 2: Mechanism of Action of Candesartan.
Conclusion
The use of deuterated Candesartan, such as this compound, as an internal standard is integral to the development of robust and reliable bioanalytical methods for pharmacokinetic studies. The protocols outlined in these application notes provide a solid foundation for researchers to accurately quantify Candesartan in biological matrices, thereby contributing to a better understanding of its absorption, distribution, metabolism, and excretion. The high sensitivity and selectivity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data essential for drug development and clinical research.
References
- 1. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes: The Role of Candesartan-d5 in Bioequivalence Studies
Introduction
Candesartan cilexetil is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1][2][3] To ensure that generic formulations of candesartan cilexetil perform identically to the innovator product, regulatory agencies require bioequivalence (BE) studies.[4][5] These studies are critical for comparing the rate and extent of absorption of the active moiety, candesartan, into the systemic circulation.
A key component of the bioanalytical methods used in these studies is the internal standard (IS), which is added to samples to correct for variability during sample processing and analysis. Candesartan-d5, a stable isotope-labeled (SIL) version of candesartan, is an ideal internal standard for these applications.[6] Its physicochemical properties are nearly identical to the analyte (candesartan), ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by mass spectrometry. The use of a SIL IS like this compound is considered the gold standard in quantitative bioanalysis, leading to high accuracy and precision.[7][8]
Application: Internal Standard for Quantitative Bioanalysis
The primary application of this compound is as an internal standard in the quantitative determination of candesartan concentrations in biological matrices, typically human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][9][10][11] This highly sensitive and specific method is the preferred technique for pharmacokinetic analysis in bioequivalence studies.[9]
In a typical BE study, plasma samples are collected from subjects over a specified time course after administration of test and reference formulations.[3][12][13] A known amount of this compound solution is added to each plasma sample, calibration standard, and quality control sample. Following sample preparation (e.g., protein precipitation or extraction), the ratio of the mass spectrometric response of the analyte (candesartan) to the internal standard (this compound) is used to calculate the concentration of candesartan in the original sample. This ratiometric measurement corrects for potential sample loss during processing and variations in instrument response, ensuring robust and reliable data.
Experimental Protocols
Bioequivalence Study Design Protocol
A standard bioequivalence study for candesartan cilexetil is typically conducted as a randomized, open-label, single-dose, two-period, crossover study in healthy volunteers under fasting conditions.[3][14]
-
Subject Recruitment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference, or Reference followed by Test).[3]
-
Treatment Periods:
-
Period 1: Subjects receive a single oral dose of either the test or reference candesartan cilexetil formulation after an overnight fast.[12]
-
Washout Period: A washout period of sufficient duration (e.g., 14 days) separates the two treatment periods to ensure complete elimination of the drug from the body.[3]
-
Period 2: Subjects receive the alternate formulation.
-
-
Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA-K2) at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-dose).[12][13] Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.[6]
Bioanalytical Method Protocol (LC-MS/MS)
This protocol outlines a general method for the quantification of candesartan in human plasma using this compound as the internal standard.
2.1 Materials and Reagents
-
Candesartan reference standard
-
HPLC-grade methanol and acetonitrile[15]
-
Ultrapure water
-
Control human plasma (with K2EDTA)
2.2 Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[3][9]
-
A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[10]
2.3 Sample Preparation (Protein Precipitation) Protein precipitation is a common, rapid, and effective method for extracting candesartan from plasma.[15]
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown subject samples.
-
Aliquot 100 µL of plasma into the corresponding tubes.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly (approx. 10 seconds).
-
Add 300 µL of acetonitrile or methanol (the precipitating agent) to each tube.[16]
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 5-10 minutes) to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Inject a small volume (e.g., 3-10 µL) into the LC-MS/MS system for analysis.[10]
2.4 Chromatographic and Mass Spectrometric Conditions The following table summarizes typical LC-MS/MS parameters used in candesartan bioanalysis.
| Parameter | Typical Conditions |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 50 x 4.6 mm, 5 µm)[16] |
| Mobile Phase | A: 0.1% Formic Acid in Water or 5mM Ammonium FormateB: Acetonitrile or Methanol[10][15][16] |
| Flow Rate | 0.4 - 0.8 mL/min[11][15] |
| Injection Volume | 3 - 10 µL[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[11][16] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Candesartan: m/z 441.1 → 263.1[3][16]Candesartan-d4/d5: m/z 445.1 → 265.1[3] |
Pharmacokinetic and Statistical Analysis
-
Concentration-Time Profiles: The validated bioanalytical method is used to determine the plasma concentration of candesartan in each sample for every subject.
-
Pharmacokinetic Parameters: The following parameters are calculated from the concentration-time data for both test and reference products:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the curve extrapolated to infinity.
-
Tmax: Time to reach Cmax.
-
-
Statistical Analysis:
Quantitative Data Summary
The following tables present a summary of pharmacokinetic data from representative bioequivalence studies of candesartan cilexetil formulations.
Table 1: Pharmacokinetic Parameters of Candesartan (Test vs. Reference Formulations)
| Study Reference | Parameter | Test Formulation (Geometric Mean) | Reference Formulation (Geometric Mean) | Ratio (Test/Ref) [90% CI] |
| Tjandrawinata et al.[14][17] | Cmax (ng/mL) | 134.33 | 125.88 | 106.71% (93.20% – 122.18%) |
| AUC0-t (ng·h/mL) | 1205.81 | 1194.84 | 100.92% (92.15% – 110.52%) | |
| AUC0-∞ (ng·h/mL) | 1269.83 | 1266.74 | 100.24% (92.24% – 108.95%) | |
| Jin & Han (from[9]) | Cmax (ng/mL) | 133.4 | 132.3 | 100.8% (90.3% – 112.7%) |
| AUC0-t (ng·h/mL) | 1184.4 | 1177.5 | 100.6% (92.3% – 109.6%) | |
| AUC0-∞ (ng·h/mL) | 1250.2 | 1245.0 | 100.4% (92.2% – 109.4%) | |
| FDC vs. Co-administration[13] | Cmax (ng/mL) | 139.6 (SD 42.6) | 152.0 (SD 52.8) | 0.9495 (0.8726 – 1.0324) |
| AUC0-t (ng·h/mL) | 1215.3 (SD 326.6) | 1192.5 (SD 318.8) | 1.0183 (0.9562 – 1.0841) | |
| AUC0-∞ (ng·h/mL) | 1276.3 (SD 345.2) | 1259.9 (SD 335.8) | 1.0125 (0.9547 – 1.0736) |
Note: Data from the FDC study represents arithmetic mean (SD) for concentrations and geometric mean ratio for the 90% CI.
This compound serves as an indispensable tool in the bioequivalence assessment of candesartan cilexetil formulations. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS methods provides the necessary precision, accuracy, and robustness to reliably quantify candesartan in human plasma. The protocols and data presented herein demonstrate a clear and established pathway for conducting these critical studies, ultimately ensuring that generic versions of this important antihypertensive medication are safe and effective for patient use.
References
- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiologically based pharmacokinetic modeling of candesartan to predict the exposure in hepatic and renal impairment and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 5. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations - ECA Academy [gmp-compliance.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmascholars.com [pharmascholars.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Bioequivalence Study of Two Different Formulations of Candesartan Cilexetil After a Single Oral Dose Administration Under Fasting Conditions [ctv.veeva.com]
- 13. Pharmacokinetics and bioequivalence of fixed-dose combination of candesartan cilexetil/amlodipine besylate (16/10 mg) versus coadministration of individual formulations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioequivalence study of two formulations of candesartan cilexetil tablet in healthy subjects under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS | Karnakova | Drug development & registration [pharmjournal.ru]
- 17. dovepress.com [dovepress.com]
Application Note: Quantitative Analysis of Candesartan in Dried Blood Spots Using LC-MS/MS with Candesartan-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candesartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] Dried blood spot (DBS) sampling has emerged as a minimally invasive alternative to traditional venous blood collection, offering advantages in terms of ease of sample collection, storage, and transport.[2][3][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of candesartan in dried blood spots, utilizing its deuterated isotopologue, candesartan-d5, as an internal standard to ensure accuracy and precision.
The described method is crucial for therapeutic drug monitoring and pharmacokinetic studies, providing a reliable tool for assessing drug adherence and optimizing dosage regimens.[5][6]
Experimental Protocols
Dried Blood Spot (DBS) Sample Collection
Proper sample collection is critical for accurate analysis. The following protocol should be strictly adhered to:
-
Materials:
-
Sterile, single-use lancet
-
Alcohol swabs
-
Whatman 903 or equivalent protein saver cards[7]
-
Gloves
-
Sharps container
-
Resealable plastic bags with desiccant
-
-
Procedure:
-
Label the DBS card with the subject's identification, date, and time of collection.
-
Clean the fingertip (typically the middle or ring finger) with an alcohol swab and allow it to air dry completely.[8][9]
-
Puncture the fingertip using a sterile lancet.[8]
-
Wipe away the first drop of blood with a sterile gauze pad.[10]
-
Allow a second, large drop of blood to form. Gently touch the center of the pre-printed circle on the DBS card with the blood drop, allowing the blood to soak through and fill the circle completely.[8][9] Avoid "milking" the finger.[9]
-
Repeat the process to fill the required number of spots.
-
Allow the DBS card to air dry in a horizontal position for at least 3 hours at ambient temperature, away from direct sunlight and moisture.[9]
-
Once completely dry, place the DBS card in a resealable plastic bag with a desiccant pack for storage and transport to the laboratory.[8]
-
Sample Preparation and Extraction
-
Materials:
-
Candesartan and this compound reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
6 mm hole puncher
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of candesartan and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of candesartan by serially diluting the stock solution with methanol to create calibration standards.
-
Prepare a working internal standard (IS) solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
-
Extraction Protocol:
-
Using a 6 mm hole puncher, punch out a disc from the center of a dried blood spot and place it into a 1.5 mL microcentrifuge tube.[7]
-
To each tube, add 200 µL of the this compound internal standard solution in methanol.[7]
-
Vortex the tubes for 30 seconds.
-
Sonicate the samples in an ultrasonic bath at 40°C for 20 minutes to facilitate extraction.[7]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer 50 µL of the supernatant to a clean autosampler vial insert.[7]
-
Add 150 µL of deionized water to the insert, mix gently, and place the vial in the autosampler for LC-MS/MS analysis.[7]
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 30% A and 70% B[1] |
| Flow Rate | 0.3 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Candesartan | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 441.1 → 262.9[1] | 446.1 → 268.0 (projected) |
| Dwell Time | 200 ms[1] | 200 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below based on similar published methods.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 over a range of 1-500 ng/mL[11][12] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL[13] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10%[11] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10%[11] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | 86.7% - 108.8%[11] |
| Recovery (%) | Consistent, precise, and reproducible | ~90%[1] |
| Matrix Effect | Internal standard normalized factor within acceptable range | Within ±15% |
| Stability (Freeze-thaw, bench-top, long-term) | % Change within ±15% | Stable under various conditions[11][12] |
Visualizations
Caption: Experimental workflow for DBS analysis of Candesartan.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of candesartan in dried blood spots using a sensitive and specific LC-MS/MS method with this compound as the internal standard. The DBS sampling technique offers a significant advantage for clinical and research applications by simplifying sample collection and handling.[3] The described method is suitable for therapeutic drug monitoring and pharmacokinetic studies, facilitating personalized medicine approaches for patients undergoing treatment with candesartan.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Dried Blood Spots for the Quantification of Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices to Implement Dried Blood Spot Sampling for Therapeutic Drug Monitoring in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Validation of a Dried Blood Spot Assay for 8 Antihypertensive Drugs and 4 Active Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. usbiotek.com [usbiotek.com]
- 10. hanc.info [hanc.info]
- 11. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Candesartan Analysis using Candesartan-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Candesartan from biological matrices, primarily human plasma, for quantitative analysis. The use of a deuterated internal standard, Candesartan-d5, is incorporated into these protocols to ensure accuracy and precision in bioanalytical methods. The most common and effective sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are described in detail.
Introduction
Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension.[1] Accurate and reliable quantification of Candesartan in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.
This application note outlines validated protocols for PPT, LLE, and SPE, providing a comparative overview of their performance. The choice of method will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the sample matrix.
Quantitative Data Summary
The following tables summarize the quantitative performance data for each sample preparation technique based on published literature. This allows for a direct comparison of the methods.
Table 1: Protein Precipitation (PPT) Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 2–500 ng/mL | [2] |
| Accuracy | 86.70–108.8% | [2] |
| Intra-day Precision (%CV) | ≤7.34% | [3] |
| Inter-day Precision (%CV) | ≤8.02% | [3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [3] |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 1.00–499.15 ng/mL | [4] |
| Mean Extraction Recovery | 96.95 ± 5.61% | [5] |
| Precision (%CV) | ≤15% | [5] |
| Accuracy | 85-115% | [5] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [4] |
Table 3: Solid-Phase Extraction (SPE) Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 1.03–307.92 ng/mL | [6] |
| Mean Overall Recovery | 90.20 ± 2.52% | [6] |
| Precision of Recovery (%CV) | 0.76–7.89% | [6] |
| Accuracy | Within acceptable limits | [6] |
| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL | [6] |
Experimental Workflows and Protocols
The following section details the experimental protocols for each sample preparation technique and includes a generalized workflow diagram.
General Experimental Workflow
Caption: General workflow for Candesartan sample preparation and analysis.
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol
This method is rapid and simple, making it suitable for high-throughput analysis.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution (e.g., 50 ng/mL in methanol)[2]
-
Acetonitrile (ACN), ice-cold
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[2]
-
Add 50 µL of the this compound IS working solution to the plasma sample.[2]
-
Vortex the sample for 10 seconds to ensure thorough mixing.
-
Add 500 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.[7]
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]
Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
5% Formic acid solution
-
Tertiary butyl methyl ether (TBME)
Protocol:
-
Pipette 100 µL of human plasma into a glass test tube.[5]
-
Add 10 µL of the this compound IS working solution.[5]
-
Add 500 µL of 5% formic acid solution and vortex to mix.[5]
-
Add 5 mL of TBME as the extraction solvent.[5]
-
Place the samples on a reciprocating shaker for 20 minutes at 200 rpm.[5]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[5]
-
Transfer the upper organic layer (4 mL) to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.[5]
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
SPE offers the cleanest extracts, minimizing ion suppression and matrix effects, which is often necessary for achieving the lowest detection limits.
Materials:
-
Human plasma sample
-
This compound internal standard (IS) working solution
-
SPE Cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
5 mM Ammonium acetate (for equilibration)
Protocol:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 5 mM ammonium acetate.
-
In a separate tube, pipette 50 µL of human plasma.[6]
-
Add the appropriate volume of this compound IS working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interferences (e.g., 1 mL of 5% methanol in water).
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
Concluding Remarks
The choice of sample preparation technique for Candesartan analysis should be guided by the specific analytical requirements. Protein precipitation is a fast and straightforward method suitable for high-throughput screening.[3] Liquid-liquid extraction provides a cleaner sample than PPT and is a robust technique for many applications.[4] Solid-phase extraction yields the cleanest extracts, which is advantageous for methods requiring high sensitivity and minimal matrix effects.[6] In all cases, the use of a deuterated internal standard such as this compound is highly recommended to ensure the accuracy and reliability of the quantitative results. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate robust bioanalytical methods for Candesartan quantification.
References
- 1. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pharmascholars.com [pharmascholars.com]
- 7. actapharmsci.com [actapharmsci.com]
Preparation of Candesartan-d5 internal standard working solution
Application Notes and Protocols
Topic: Preparation of Candesartan-d5 Internal Standard Working Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in biological matrices. This compound, a deuterated analog of Candesartan, serves as an excellent internal standard due to its similar physicochemical properties to the unlabeled drug and its distinct mass, allowing for clear differentiation in mass spectrometric detection.
This document provides a detailed protocol for the preparation of this compound internal standard working solutions for use in quantitative bioanalysis.
Materials and Reagents
-
This compound powder (>95% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
The initial stock solution is prepared at a high concentration, typically 1 mg/mL, from which working solutions are derived.
Protocol:
-
Accurately weigh approximately 10 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Add approximately 7-8 mL of methanol to the flask.
-
Vortex and sonicate the solution for 5-10 minutes to ensure complete dissolution of the powder.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled, amber glass vial for storage.
Note on Solubility: Candesartan is sparingly soluble in methanol but soluble in acetonitrile and DMSO.[1][2][3] For compounds that are difficult to dissolve, DMSO can be used initially, followed by dilution with methanol or acetonitrile.[4] However, for LC-MS/MS applications, it is advisable to minimize the use of DMSO as it can cause ion suppression. Methanol is a commonly used solvent for preparing stock solutions of Candesartan and its analogs.[5][6]
Preparation of Intermediate and Working Internal Standard Solutions
The stock solution is serially diluted to prepare intermediate and final working solutions at concentrations suitable for spiking into analytical samples. The final concentration of the internal standard working solution will depend on the specific requirements of the bioanalytical method, including the expected concentration range of the analyte and the sample volume. A common approach is to use a concentration that yields a robust and reproducible signal in the mass spectrometer.
Example Protocol for a 1 µg/mL Working Solution:
-
From the 1 mg/mL stock solution, pipette 100 µL into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and water. This creates an intermediate solution of 10 µg/mL.
-
From the 10 µg/mL intermediate solution, pipette 1 mL into another 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent, typically the mobile phase or a solvent compatible with the initial sample preparation steps (e.g., 50:50 methanol:water). This results in a final working solution of 1 µg/mL.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound internal standard solutions.
Table 1: Preparation of this compound Stock Solution
| Parameter | Value |
| Analyte | This compound |
| Weighed Amount | 10 mg |
| Solvent | Methanol |
| Final Volume | 10 mL |
| Final Concentration | 1 mg/mL (1000 µg/mL) |
Table 2: Example Serial Dilution for Working Solution
| Step | Initial Concentration | Volume of Stock/Intermediate | Diluent | Final Volume | Final Concentration |
| Intermediate Solution | 1000 µg/mL | 100 µL | 50:50 Methanol:Water | 10 mL | 10 µg/mL |
| Working Solution | 10 µg/mL | 1 mL | 50:50 Methanol:Water | 10 mL | 1 µg/mL |
Table 3: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Reference |
| Solid Powder | -20°C | 3 years | [4] |
| Stock Solution | -80°C | 6 months | [4] |
| Stock Solution | -20°C | 1 month | [4] |
| Working Solutions | 2-8°C | Up to 6 days | [5] |
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound internal standard working solution.
Caption: Workflow for Preparation of this compound Internal Standard.
Conclusion
This application note provides a detailed and standardized protocol for the preparation of this compound internal standard working solutions. Adherence to these guidelines will help ensure the accuracy, precision, and reliability of bioanalytical methods for the quantification of Candesartan in various biological matrices. It is recommended to validate the stability of the prepared solutions under the specific storage and experimental conditions of the user's laboratory.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Candesartan LC-MS/MS assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in Candesartan LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect my Candesartan assay?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, Candesartan, by co-eluting endogenous components from the biological sample matrix (e.g., plasma, serum).[1][2] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of your results.[3] The most common manifestation is ion suppression, where the presence of matrix components reduces the analyte signal.[2]
Q2: I am observing poor sensitivity and inconsistent results for Candesartan. Could this be due to matrix effects?
A: Yes, poor sensitivity and high variability are classic signs of matrix effects, particularly ion suppression.[1] Endogenous phospholipids from plasma or serum are major contributors to matrix-induced ion suppression as they often co-extract with the analytes and can co-elute from the HPLC column. This interference diminishes the analyte response, leading to increased limits of quantitation and decreased method precision and accuracy.
Q3: How can I confirm that matrix effects are the root cause of my issues?
A: A systematic approach is necessary to identify and quantify matrix effects. The two primary methods are:
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Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5][6] By infusing a constant flow of Candesartan solution post-column and injecting a blank matrix extract, any dip or rise in the baseline signal indicates the presence of matrix effects.[4][6]
-
Quantitative Matrix Effect Assessment: This involves comparing the peak area of Candesartan in a post-extraction spiked sample (analyte added to blank matrix extract) with the peak area of a pure standard solution at the same concentration.[7] A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
Strategies for Mitigating Matrix Effects
Q4: What are the primary strategies to reduce or eliminate matrix effects in my Candesartan assay?
A: The most effective way to combat matrix effects is through meticulous sample preparation.[1][3] The goal is to remove interfering endogenous components, such as phospholipids, before LC-MS/MS analysis.[8] Other strategies include optimizing chromatographic conditions to separate Candesartan from interfering peaks and using a stable isotope-labeled internal standard.[4][9]
Q5: Which sample preparation technique is most effective for minimizing matrix effects for Candesartan?
A: While several techniques exist, Solid-Phase Extraction (SPE) is generally more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids and reducing matrix effects.[8][10] Specialized SPE sorbents and techniques have been developed for targeted phospholipid removal.[10]
Here is a comparison of common sample preparation techniques:
| Technique | Principle | Advantages | Disadvantages | Effectiveness for Phospholipid Removal |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Not effective at removing phospholipids, which remain in the supernatant.[10] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires larger solvent volumes, and may still co-extract some phospholipids. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides cleaner samples and can effectively remove phospholipids.[8][10] | Can be more time-consuming and costly than PPT or LLE. | High |
| HybridSPE®-Phospholipid | A hybrid technique combining protein precipitation with specific removal of phospholipids by a zirconia-based sorbent. | Simple workflow, high-throughput, and highly specific for phospholipid removal. | Proprietary technology. | Very High |
| Oasis® PRiME MCX | A mixed-mode reversed-phase/strong cation-exchange SPE sorbent. | Selectively retains and concentrates basic analytes while allowing for effective removal of phospholipids.[10] | Requires method development for optimal performance. | Very High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
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Prepare a pure standard solution of Candesartan in the mobile phase at a known concentration (e.g., low and high QC levels).
-
Prepare a blank plasma sample by performing the extraction procedure without the analyte.
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Spike the extracted blank plasma with Candesartan to the same concentration as the pure standard solution.
-
Analyze both samples by LC-MS/MS.
-
Calculate the matrix factor (MF) using the following formula:
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Pure Standard)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal (General Protocol)
-
Conditioning: Pass an organic solvent (e.g., methanol) through the SPE cartridge, followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences and a stronger organic solvent to remove non-polar interferences like phospholipids.[10]
-
Elution: Elute the retained Candesartan with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visual Guides
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. scielo.br [scielo.br]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. waters.com [waters.com]
Technical Support Center: Bioanalysis of Candesartan with Candesartan-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Candesartan-d5 as an internal standard in the bioanalysis of Candesartan.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the bioanalysis of Candesartan?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its primary role is to compensate for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement.[1][2][3] Because this compound is chemically and physically almost identical to Candesartan, it behaves similarly during extraction and ionization, but is distinguishable by the mass spectrometer due to its higher mass. By adding a known concentration of this compound to all samples (calibrators, quality controls, and unknowns) and calculating the peak area ratio of the analyte to the internal standard, a more accurate and precise quantification of Candesartan can be achieved.[2]
Q2: Why is it crucial to optimize the concentration of this compound?
A2: Optimizing the concentration of this compound is critical for ensuring the accuracy, precision, and reliability of the bioanalytical method.[1] An inappropriate concentration can lead to several issues:
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Non-linearity of the calibration curve: Cross-signal contributions between the analyte and the internal standard can cause non-linearity, especially if the IS concentration is too low.[1]
-
Inaccurate quantification: If the internal standard signal is too low, it may not adequately compensate for variability, particularly at the lower limit of quantification (LLOQ). Conversely, an excessively high concentration can lead to detector saturation or suppression of the analyte signal.
-
Poor precision: An inconsistent or highly variable internal standard response across an analytical run can lead to poor precision in the calculated analyte concentrations.
Q3: What is a typical concentration range for this compound in a bioanalytical method?
A3: The optimal concentration of the internal standard is method-dependent and should be determined during method development. However, a general guideline is to use a concentration that provides a consistent and reproducible signal across the entire analytical run without causing detector saturation. Often, the internal standard concentration is chosen to be in the mid-range of the calibration curve for the analyte. For Candesartan analysis, published methods have used Candesartan-d4 (a similar deuterated standard) at concentrations such as 50 ng/mL and 600 ng/mL, depending on the calibration range of the analyte. The key is that the response of the internal standard should be sufficient and stable.
Troubleshooting Guide
Issue 1: High Variability in this compound Peak Area Across an Analytical Run
| Possible Cause | Troubleshooting Steps |
| Inconsistent addition of IS solution | 1. Verify the calibration and proper functioning of the pipette used for adding the IS. 2. Ensure the IS spiking solution is thoroughly mixed before each addition. 3. Add the IS to the biological matrix as early as possible in the sample preparation workflow to minimize variability from procedural steps. |
| Poor mixing with the sample matrix | 1. Ensure adequate vortexing or mixing after the addition of the IS to the sample. 2. For viscous matrices, consider a brief sonication step to ensure homogeneity. |
| Degradation of this compound | 1. Assess the stability of the IS in the stock solution and in the biological matrix under the storage and processing conditions (bench-top, freeze-thaw, post-preparative). 2. Prepare fresh stock and working solutions of the IS. |
| Variable matrix effects | 1. Ensure consistent sample cleanup to minimize the presence of interfering endogenous components. 2. Evaluate the matrix effect in different lots of the biological matrix to ensure the IS is adequately compensating for any variability. |
Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ) for Candesartan
| Possible Cause | Troubleshooting Steps |
| IS concentration is too low | 1. A low IS signal may not be sufficient to normalize variability at the LLOQ. 2. Increase the concentration of the IS to achieve a more robust and reproducible signal. |
| Interference from the biological matrix | 1. Check for interfering peaks in blank matrix samples at the retention time of Candesartan and this compound. 2. Optimize the chromatographic conditions (e.g., gradient, column) to improve separation from endogenous interferences. |
| Cross-talk from Candesartan to this compound | 1. This can be an issue if the mass spectrometer resolution is insufficient or if there are isotopic impurities in the analyte standard. 2. Ensure that the mass transitions are specific and that the contribution of the analyte signal to the IS channel is negligible at the ULOQ. |
Issue 3: Non-Linear Calibration Curve for Candesartan
| Possible Cause | Troubleshooting Steps |
| Inappropriate IS concentration | 1. If the IS concentration is too low, cross-contribution from the analyte at high concentrations can affect the analyte-to-IS ratio, leading to a non-linear response.[1] 2. If the IS concentration is too high, it might suppress the analyte signal at lower concentrations. 3. Re-optimize the IS concentration, aiming for a response that is in the mid-range of the analyte's calibration curve. |
| Detector Saturation | 1. At the upper end of the calibration curve, either the analyte or the IS signal may be saturating the detector. 2. Dilute the higher concentration standards or adjust the IS concentration to avoid saturation. |
| Suboptimal regression model | 1. Evaluate different weighting factors for the linear regression (e.g., 1/x, 1/x²). 2. If the non-linearity persists, a quadratic regression model may be necessary, but this should be justified. |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Method Parameters for Candesartan Bioanalysis
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with additives like formic acid or ammonium formate |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |
| Mass Transition (Candesartan) | m/z 439.2 → 263.1 |
| Mass Transition (Candesartan-d4) | m/z 443.2 → 267.1 |
| Calibration Range | 1 - 500 ng/mL |
Note: The mass transition for this compound would be slightly different from Candesartan-d4 and should be optimized accordingly.
Table 2: Bioanalytical Method Validation Acceptance Criteria (based on FDA guidance)
| Parameter | Acceptance Criteria |
| Precision (%CV) | Within ±15% (±20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of matrix factor across different lots should be ≤15% |
| Linearity (r²) | ≥ 0.99 |
Experimental Protocols
Protocol: Optimization of this compound Concentration
-
Prepare Stock Solutions:
-
Prepare a stock solution of Candesartan (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
-
Prepare Working Solutions:
-
From the Candesartan stock, prepare a series of working solutions for the calibration curve (e.g., covering a range from 1 ng/mL to 500 ng/mL).
-
From the this compound stock, prepare several different working solutions to test (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL).
-
-
Sample Preparation and Analysis:
-
For each this compound concentration to be tested, prepare a full set of calibration standards and quality control (QC) samples (low, mid, high). . To a fixed volume of blank biological matrix (e.g., 100 µL of plasma), add the appropriate amount of Candesartan working solution. . Add a fixed volume of one of the this compound working solutions.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Evaluation:
-
For each tested concentration of this compound, evaluate the following:
-
Signal Intensity: The peak area of this compound should be sufficiently high (well above the noise) but not cause detector saturation.
-
Signal Consistency: The coefficient of variation (%CV) of the this compound peak area across all samples in the run should be low (ideally <15%).
-
Calibration Curve Performance: Assess the linearity (r²) and the accuracy and precision of the back-calculated concentrations of the calibration standards.
-
QC Sample Performance: The accuracy and precision of the QC samples should be within the acceptance criteria (±15%).
-
-
-
Selection:
-
Choose the this compound concentration that provides the best overall performance in terms of signal intensity, consistency, and the accuracy and precision of the calibration curve and QC samples.
-
Visualizations
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for Internal Standard Issues.
References
Addressing retention time shifts of Candesartan-d5 in chromatography
Welcome to our dedicated support center for troubleshooting chromatographic issues. This resource provides in-depth guidance for researchers, scientists, and drug development professionals encountering challenges during their experiments. Here, we focus on a common issue: addressing retention time shifts of Candesartan-d5.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual drift in the retention time of both Candesartan and its internal standard, this compound, to earlier times over a long sequence of injections. What could be the cause?
A1: A gradual drift to earlier retention times for all peaks, including the internal standard, often points to a systematic issue rather than a problem with a specific analyte. The most probable causes include:
-
Column Aging: Over time, the stationary phase of the column can degrade or become contaminated, leading to a loss of retaining ability.[1][2]
-
Changes in Mobile Phase Composition: If you are using a pre-mixed mobile phase, the more volatile organic component may evaporate over time, leading to a stronger (less retentive) mobile phase.[3]
-
Increasing Flow Rate: While less common, a malfunctioning pump could gradually increase the flow rate, causing all compounds to elute faster.[4][5]
-
Temperature Fluctuations: If the column oven is not maintaining a stable temperature, an increase in temperature can lead to decreased retention times.[6][7]
Q2: The retention time of this compound is shifting, but the retention time of the unlabeled Candesartan is relatively stable. What could explain this selective shift?
A2: A selective shift in the internal standard's retention time is unusual but can occur. Potential causes include:
-
Isotope Effect: While generally minimal in liquid chromatography, a slight difference in the physicochemical properties between the deuterated and non-deuterated forms can sometimes lead to subtle separation under specific chromatographic conditions. This effect might be exacerbated by changes in mobile phase pH or temperature.
-
Co-elution with an Interfering Peak: An interfering substance from the sample matrix that co-elutes with this compound could be affecting its peak shape and apparent retention time.
-
Differential Stability: Although Candesartan is generally stable, the deuterated standard might exhibit slightly different stability under certain mobile phase conditions or in the presence of specific matrix components.[8]
Q3: We've noticed a sudden, significant shift in the retention times of our analytes after installing a new column of the same type. What should we investigate?
A3: A sudden shift after installing a new column is often related to the new column itself or the installation process. Key areas to check are:
-
Column Equilibration: The new column may not have been sufficiently equilibrated with the mobile phase. It's crucial to allow adequate time for the stationary phase to be fully conditioned.
-
Lot-to-Lot Variability: Even with the same column type, there can be slight variations in the stationary phase chemistry between different manufacturing batches, which can affect retention times.[2]
-
System Dead Volume: Changes in the tubing length or connections during column installation can alter the system's dead volume, leading to a shift in retention times.
-
Leaks: A small leak at a fitting, especially at the new column connections, can cause a drop in flow rate and a corresponding increase in retention times.[4][9]
Q4: Can the pH of the mobile phase significantly impact the retention time of this compound?
A4: Yes, the pH of the mobile phase can have a dramatic effect on the retention of ionizable compounds like Candesartan.[5][10] Candesartan has acidic functional groups, and its degree of ionization will change with the mobile phase pH.
-
At a pH below its pKa, Candesartan will be in its less polar, non-ionized form and will be more strongly retained on a reversed-phase column, resulting in a longer retention time.
-
At a pH above its pKa, it will be in its more polar, ionized form and will be less retained, leading to a shorter retention time.[10] Therefore, precise control of the mobile phase pH is critical for reproducible retention times.
Troubleshooting Guides
Guide 1: Systematic Retention Time Drift (All Peaks Shifting)
This guide addresses situations where all peaks in the chromatogram are drifting in the same direction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for systematic retention time drift.
Detailed Steps:
| Step | Action | Rationale | Quantitative Data to Collect |
| 1 | Verify Flow Rate | An inconsistent flow rate will affect all peaks equally.[4][5] | Measure the flow rate manually by collecting the eluent for a set time and measuring the volume. Compare this to the method's setpoint. |
| 2 | Check Column Temperature | Temperature fluctuations directly impact retention, with higher temperatures generally leading to shorter retention times.[6][7] | Record the column oven temperature at regular intervals throughout a run and between runs to check for stability. |
| 3 | Inspect Mobile Phase | Changes in the mobile phase composition, such as evaporation of the organic solvent, will alter its elution strength.[3] | Prepare fresh mobile phase and re-run the analysis. Compare retention times with the new and old mobile phases. |
| 4 | Evaluate Column Performance | A degrading column will lose its retentive properties over time.[1][2] | Monitor column backpressure over time. A significant change can indicate a blockage or degradation. Run a column performance test with a standard mixture. |
Guide 2: Selective Retention Time Shift of this compound
This guide focuses on troubleshooting when only the internal standard, this compound, shows a retention time shift.
Logical Relationship Diagram
Caption: Logical relationships for troubleshooting selective retention time shifts.
Detailed Steps:
| Step | Action | Rationale | Quantitative Data to Collect |
| 1 | Analyze Blank Matrix | Injecting a blank matrix sample can help identify any interfering peaks that may be co-eluting with this compound. | Compare the chromatogram of the blank matrix with a standard injection to look for overlapping peaks at the retention time of this compound. |
| 2 | Vary Chromatographic Conditions | Slightly altering the mobile phase pH or column temperature can help to resolve the internal standard from any interfering peaks or mitigate an exacerbated isotope effect.[10] | Systematically adjust the mobile phase pH by ±0.1 units and the column temperature by ±2°C and observe the effect on the retention times of both Candesartan and this compound. |
| 3 | Prepare Fresh Standards | Degradation of the this compound stock solution could lead to the formation of compounds with different chromatographic behavior. | Prepare a fresh stock solution of this compound and compare the retention time with the old stock. |
| 4 | Check for Matrix Effects | The sample matrix can sometimes selectively affect the ionization or retention of the internal standard. | Perform a post-extraction addition study by spiking a known amount of this compound into a blank, extracted matrix and comparing the retention time to a standard in a clean solvent. |
Experimental Protocols
Protocol 1: Mobile Phase Stability Check
Objective: To determine if changes in the mobile phase composition over time are contributing to retention time drift.
Methodology:
-
Prepare a fresh batch of the mobile phase according to the analytical method.
-
Immediately run a set of 5 injections of a standard solution containing Candesartan and this compound and record the retention times.
-
Leave the same bottle of mobile phase on the instrument for 24 hours.
-
After 24 hours, run another set of 5 injections of the same standard solution.
-
Compare the average retention times and their standard deviations from day 1 and day 2.
| Parameter | Day 1 (Fresh Mobile Phase) | Day 2 (Aged Mobile Phase) |
| Avg. RT Candesartan (min) | ||
| RSD (%) | ||
| Avg. RT this compound (min) | ||
| RSD (%) |
Protocol 2: Column Performance Evaluation
Objective: To assess the performance of the analytical column and determine if it is the source of retention time shifts.
Methodology:
-
Prepare a standard solution containing a well-characterized mixture of compounds, including Candesartan and this compound.
-
Upon first use of a new column, inject the standard solution and record the retention times, peak efficiencies (plate count), and tailing factors for each analyte. This will serve as your baseline.
-
At regular intervals (e.g., after every 100 injections) or when retention time shifts are observed, reinject the same standard solution under identical conditions.
-
Compare the current performance data to the baseline data.
| Parameter | Baseline (New Column) | After 'X' Injections | Acceptance Criteria |
| Retention Time Shift (%) | 0 | < 2% | |
| Plate Count (N) | > 80% of baseline | ||
| Tailing Factor (Tf) | < 1.5 | ||
| Backpressure (psi) | < 20% increase |
References
- 1. silicycle.com [silicycle.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Why is my LC Retention Time Shifting? [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromtech.com [chromtech.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Improving signal intensity of Candesartan-d5 in mass spectrometry
Welcome to the technical support center for the analysis of Candesartan-d5 in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound low or non-existent?
A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach is the best way to identify the root cause.
Initial Checks:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a detectable signal, while highly concentrated samples can lead to ion suppression.[1]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] This includes the ion source, mass analyzer, and detector.
-
Hardware Functionality: Check for basic hardware issues. A complete loss of signal can sometimes indicate a singular event, such as a pump losing its prime or a clog in the system.[2] Ensure the electrospray ionization (ESI) source is generating a stable spray.[2]
Potential Causes & Solutions:
-
Incorrect MS Parameters: Verify that you are using the correct mass transitions for this compound. While Candesartan (analyte) transitions are well-documented, the deuterated internal standard requires its own optimized parameters. For example, a known transition for Candesartan-d4 is m/z 445.20 → 267.20.[3] Your this compound will have a different mass.
-
Suboptimal Ionization: The choice of ionization mode (positive or negative) and source parameters is critical. Candesartan has been successfully analyzed in both positive and negative ion modes.[3][4] Experiment with both to determine the optimal mode for your specific conditions.
-
Poor Chromatography: Inadequate separation can lead to co-elution with matrix components, causing ion suppression.[5] Poor peak shape (e.g., broadening) can also decrease the apparent signal height.[6]
-
Sample Preparation Issues: Inefficient extraction or the presence of interfering substances from the sample matrix can significantly reduce signal intensity.
Q2: My this compound signal is inconsistent across injections. What are the likely causes?
Signal instability is often related to variability in the sample introduction and ionization process.
Potential Causes & Solutions:
-
Matrix Effects: Variations in the sample matrix between injections can lead to inconsistent ion suppression or enhancement.[7] This is a common issue in bioanalysis.[8] Using a stable isotopically labeled (SIL) internal standard like this compound is designed to correct for this, but significant differences in matrix can still cause issues.[9][10]
-
LC System Instability: Fluctuations in pump pressure, inconsistent autosampler injection volumes, or a contaminated column can all lead to variable results.[11]
-
Ion Source Contamination: Buildup of salts or sample residues on the ion source or capillary can disrupt ion flow and cause erratic signal behavior.[11] Regular cleaning is essential.
-
Analyte Instability: Ensure this compound is stable in your sample and solvent over the course of the analysis. Stability studies have shown Candesartan to be stable under various conditions, but this should be confirmed for your specific matrix.[4][12]
Q3: How can I optimize the mobile phase to improve this compound signal?
The mobile phase composition directly impacts chromatographic separation and ionization efficiency.
Key Optimization Parameters:
-
Organic Solvent: Acetonitrile and methanol are commonly used. The choice can affect retention time and ionization.
-
Aqueous Component & Additives: The use of buffers and additives is crucial for controlling pH and improving ionization. Ammonium formate, ammonium acetate, and formic acid are frequently used to promote protonation (positive mode) or deprotonation (negative mode).[3][4]
-
Isocratic vs. Gradient Elution: An isocratic mobile phase (constant composition) is often simpler, but a gradient (varied composition) can provide better separation from matrix components and improve peak shape.
Q4: What are the recommended mass spectrometer source settings for this compound?
Optimal source settings are instrument-dependent but follow general principles. Start with the manufacturer's recommendations and optimize from there.
Key Parameters to Optimize:
-
Ionization Mode: Test both positive (ESI+) and negative (ESI-) modes. Candesartan has been detected with transitions like m/z 441.2 → 263.2 in positive mode and m/z 439.0 → 309.1 in negative mode.[4][13]
-
Capillary/Spray Voltage: Adjust to achieve a stable and robust ion current.
-
Gas Flows (Nebulizer, Drying Gas): Optimize to ensure efficient desolvation of droplets without causing fragmentation in the source.
-
Source Temperature: Higher temperatures can improve desolvation but may cause degradation of thermally labile compounds.
Q5: How do I troubleshoot potential matrix effects impacting my this compound signal?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte.[11][14]
Identification & Mitigation Strategies:
-
Post-Column Infusion: This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[14]
-
Improve Sample Preparation: More rigorous cleanup steps, such as solid-phase extraction (SPE) instead of simple protein precipitation, can remove many interfering components.
-
Optimize Chromatography: Adjusting the LC method to separate this compound from the interfering matrix components is a highly effective strategy.[5]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but care must be taken to ensure the analyte remains above the limit of quantitation.
Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Low Signal Intensity
This guide provides a logical workflow for diagnosing the cause of a weak or absent signal.
Caption: Troubleshooting workflow for low signal intensity.
Guide 2: Visualizing Matrix Effects
Matrix effects can suppress the signal of your target analyte and its internal standard by interfering with the ionization process in the ESI source.
Caption: How matrix components suppress analyte signal.
Experimental Protocols & Data
Protocol 1: Protein Precipitation for Plasma Samples
Protein precipitation is a common and straightforward method for sample cleanup.[3][12][13]
-
Aliquot Plasma: Transfer 100 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Spike the plasma with the working solution of this compound and vortex briefly.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (or methanol) to the tube.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Evaporation & Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Table 1: Reported LC-MS/MS Parameters for Candesartan Analysis
This table summarizes various conditions reported in the literature for the analysis of Candesartan, which serve as an excellent starting point for optimizing the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC Column | Zorbax Eclipse XBD C18 (150x4.6mm, 5µm)[4] | Thermo Hypersil GOLD C18 (150x2.1mm, 1.9µm)[3] | Betasil C8 (100x2.1mm, 5µm)[12][13] |
| Mobile Phase | 5mM Ammonium Acetate : Acetonitrile (25:75, v/v)[4] | A: 5mM Ammonium FormateB: Acetonitrile(Isocratic 10:90)[3] | Methanol : Ammonium trifluoroacetate buffer with Formic Acid (60:40, v/v)[12][13] |
| Flow Rate | 1.0 mL/min[4] | 0.4 mL/min[3] | 0.45 mL/min[12][13] |
| Ionization Mode | ESI Negative[4] | ESI Positive[3] | ESI Positive[12][13] |
| Analyte Transition | m/z 439.0 → 309.1[4] | m/z 441.16 → 263.21[3] | m/z 441.2 → 263.2[12][13] |
Table 2: Comparison of Sample Preparation Techniques
The choice of sample preparation can significantly impact data quality by reducing matrix effects and improving analyte recovery.
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins.[3] | Simple, fast, inexpensive. | Less clean extract, high potential for matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[4] | Cleaner extract than PPT, good recovery. | More labor-intensive, requires solvent evaporation/reconstitution. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, minimizes matrix effects. | Most complex and expensive, requires method development. |
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. biotage.com [biotage.com]
- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. zefsci.com [zefsci.com]
- 12. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Minimizing ion suppression effects with Candesartan-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the bioanalysis of Candesartan using its deuterated internal standard, Candesartan-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Candesartan analysis?
A1: Ion suppression is a type of matrix effect where molecules co-eluting with the analyte of interest (Candesartan) from the liquid chromatography (LC) system interfere with its ionization in the mass spectrometer's (MS) ion source.[1][2][3] This interference reduces the ionization efficiency of Candesartan, leading to a decreased signal response.[1] The phenomenon is a significant challenge in bioanalysis as it can negatively impact the sensitivity, precision, and accuracy of quantitative methods.[1][3] Electrospray ionization (ESI) is particularly susceptible to this effect.[1][4]
Q2: How does using this compound help minimize ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to Candesartan, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement as the unlabeled drug.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized. This ensures that the quantitative results remain accurate and precise even if the absolute signal intensity fluctuates between samples. Using a deuterated internal standard is a widely accepted strategy to obtain better precision and accuracy.
Q3: What are the common causes of ion suppression in a typical Candesartan assay?
A3: Ion suppression in ESI-MS can be caused by various factors originating from the sample matrix, solvents, or LC system. Common causes include:
-
Endogenous Matrix Components: Salts, phospholipids, and proteins from biological samples (e.g., plasma) can co-elute and interfere with ionization.[5]
-
Exogenous Substances: Non-volatile buffers (like phosphates), detergents, and plasticizers from sample collection tubes can suppress the signal.[4]
-
High Analyte Concentration: At high concentrations, analytes can compete for the limited charge or space on the ESI droplets, leading to self-suppression.[3][6]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA) in negative ion mode, can cause significant suppression.[4]
Troubleshooting Guide
Q: My Candesartan signal is low or inconsistent. How can I confirm if ion suppression is the cause?
A: The most definitive method to identify ion suppression is the post-column infusion experiment . This technique helps visualize the regions in your chromatogram where suppression occurs.
Workflow for Identifying Ion Suppression
Caption: Workflow for the post-column infusion experiment to detect ion suppression.
Q: I've confirmed ion suppression affects my Candesartan peak. What are the next steps?
A: If your Candesartan peak elutes in a suppression zone, you must modify your method. The goal is to chromatographically separate Candesartan from the interfering matrix components.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting ion suppression in Candesartan analysis.
Q: I am using this compound, but my results are still imprecise. What should I check?
A: While this compound corrects for suppression at the exact same retention time, high variability can still occur due to several factors:
-
Poor Chromatography: Broad or tailing peaks can lead to inconsistent integration. Ensure your peak shape is sharp and symmetrical.
-
Sample Preparation Inconsistency: Ensure your extraction process is reproducible. Inefficient or variable extraction can affect both the analyte and the internal standard differently, compromising the ratio's stability.
-
Contamination and Carryover: Contamination in the LC-MS system can create high background noise or carryover between samples, affecting low-concentration samples.[7] Injecting blank samples after high-concentration standards can help identify carryover issues.
-
Internal Standard Issues: Verify the concentration and stability of your this compound stock and working solutions. Ensure it is added accurately to every sample.
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is crucial for removing matrix components that cause ion suppression.[1] Methods range from simple protein precipitation to more selective solid-phase extraction.
| Method | Protocol Example | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 50 µL of internal standard (this compound). 2. Add 500 µL of acetonitrile and vortex for 5-10 minutes.[8] 3. Centrifuge at 13,000 rpm for 5 minutes.[8] 4. Transfer the supernatant for injection.[8] | Fast, simple, and requires minimal development.[8] | Less clean; may not remove all interfering substances like phospholipids. |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add 10 µL of internal standard solution.[9] 2. Add an immiscible organic solvent (e.g., ethyl acetate). 3. Vortex to extract the analyte and IS into the organic layer. 4. Centrifuge to separate layers. 5. Transfer the organic layer, evaporate to dryness, and reconstitute in mobile phase. | Cleaner extracts than PPT. | More time-consuming, involves evaporation and reconstitution steps.[8] |
| Solid-Phase Extraction (SPE) | 1. Condition an SPE cartridge (e.g., Oasis HLB). 2. Load 250 µL of plasma sample. 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute Candesartan and this compound with a strong solvent (e.g., methanol). 5. Evaporate and reconstitute for analysis. | Provides the cleanest extracts, significantly reducing matrix effects.[10] | Most complex and expensive method; requires significant method development.[10] |
Example LC-MS/MS Parameters
The following table summarizes typical parameters used in published methods for Candesartan analysis. These should be optimized for your specific instrumentation.
| Parameter | Example Condition 1 | Example Condition 2 |
| LC Column | Thermo Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm)[8] | Betasil C8 (100 x 2.1 mm, 5 µm)[11][12] |
| Mobile Phase | A: 5 mM Ammonium Formate B: Acetonitrile[8] | Methanol:Ammonium trifluoroacetate buffer with formic acid (60:40 v/v)[11][12] |
| Flow Rate | Isocratic (A:B = 10:90)[8] | 0.45 mL/min[11][12] |
| Ionization Mode | ESI Positive or Negative[11] | ESI Positive[11][12] |
| MS/MS Transition | Candesartan: m/z 441.2 → 263.2[11][12] Candesartan-d4: m/z 443.0 → 312.0[9] | Candesartan: m/z 439.0 → 309.1[9] Candesartan-d4: m/z 443.0 → 312.0[9] |
Quantitative Data on Matrix Effects
The matrix effect is evaluated to ensure that precision, accuracy, and sensitivity are not compromised by the sample matrix. The FDA guidance requires accuracy to be within ±15% (±20% for LLOQ).[11]
| Analyte | Concentration | Matrix Effect (%) | Result |
| Candesartan | Low QC | 6.16 | Pass[13] |
| Candesartan | High QC | 2.31 | Pass[13] |
Data represents the coefficient of variation (CV%) of the analyte response in different plasma lots, demonstrating minimal impact from the biological matrix when using an appropriate internal standard and sample cleanup method.[13]
Analyte Recovery Data
Extraction recovery demonstrates the efficiency of the sample preparation method. Consistent recovery is more important than 100% recovery.
| Analyte | Concentration | Extraction Recovery (%) |
| Candesartan | Low QC | 101.9[11] |
| Candesartan | Mid QC | 102.8[11] |
| Candesartan | High QC | 110.6[11] |
| Internal Standard | - | 87.0[11] |
This data shows that the protein precipitation method provides consistent and reproducible recovery for Candesartan.[11]
References
- 1. providiongroup.com [providiongroup.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. zefsci.com [zefsci.com]
- 8. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pharmascholars.com [pharmascholars.com]
- 11. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal separation of Candesartan and Candesartan-d5
This technical support center provides guidance on the optimal chromatographic separation of Candesartan and its deuterated internal standard, Candesartan-d5. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
What is the most common type of analytical column for the separation of Candesartan and this compound?
Reverse-phase columns, particularly C18 and C8 stationary phases, are the most frequently used for the analysis of Candesartan.[1][2][3][4][5][6] C18 columns are widely cited due to their hydrophobic nature, which provides excellent retention and separation for a molecule like Candesartan.[2][3][5][6] C8 columns are also a suitable option and may offer slightly different selectivity.[1][4]
What are the typical mobile phase compositions used for this separation?
The mobile phase for separating Candesartan and its deuterated standard typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile is the most common organic modifier, often mixed with water or a buffer solution.[2][5][6][7] Methanol is also used in some methods.[1][3][4] The aqueous portion is often acidified with additives like formic acid or phosphoric acid, or buffered with salts such as ammonium acetate or potassium dihydrogen phosphate to control the pH and improve peak shape.[1][2][3][4]
How does pH affect the separation?
The pH of the mobile phase is a critical parameter that influences the retention and selectivity of the separation. The selectivity of the analysis is dependent on the pH of the mobile phase.[8] Adjusting the pH can alter the ionization state of Candesartan, which in turn affects its interaction with the stationary phase and, consequently, its retention time.
Is a gradient or isocratic elution preferred?
Both gradient and isocratic elution methods have been successfully employed for the analysis of Candesartan.[1][3] Isocratic methods, where the mobile phase composition remains constant, are often simpler and more rapid.[3] Gradient methods, where the mobile phase composition changes over time, can be beneficial for separating Candesartan from other impurities or matrix components.
Column Selection and Performance Data
The selection of an appropriate analytical column is paramount for achieving optimal separation. Below is a summary of columns and chromatographic conditions reported in various studies for the analysis of Candesartan.
| Analytical Column | Dimensions | Particle Size | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Kromasil C18 | 250 x 4.6 mm | 5 µm | Buffer (pH 3.0) and Acetonitrile (gradient) | 1.0 | HPLC | |
| Betasil C8 | 100 x 2.1 mm | 5 µm | Methanol:Ammonium trifluoroacetate buffer with Formic acid (60:40 v/v) | 0.45 | LC-MS/MS | [1] |
| Zorbax SB C-18 | 250 x 4.6 mm | 5 µm | Acetonitrile and 0.1% Orthophosphoric acid (pH 2.5) (35:65 v/v) | 1.5 | HPLC | [2] |
| Thermo Hypersil GOLD C18 | 150 x 2.1 mm | 1.9 µm | 5 mM Ammonium formate and Acetonitrile (10:90 v/v) | 0.4 | UPLC-MS/MS | |
| Kinetex® 2.6-μm C18 | 75 x 4.6 mm | 2.6 µm | Not specified | Not specified | HPLC | [8] |
| Zorbax Eclipse XDB-C18 | 150 x 4.6 mm | 5 µm | Methanol:5mM Ammonium acetate (75:25 v/v) | 0.9 | LC-MS/MS | [3] |
| Phenomenex Luna C8 | 250 x 4.6 mm | 5 µm | Methanol:10mM Potassium dihydrogen phosphate (pH 3.0) (85:15 v/v) | 1.0 | HPLC-UV | [4] |
| Zorbax eclipse C18 | 150 x 4.6 mm | 5 µm | Acetate buffer:Acetonitrile (25:75% v/v) | 1.0 | LC-MS/MS | [5][6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. For Candesartan, a slightly acidic pH is often used. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Co-elution of Candesartan and this compound | Insufficient column efficiency or selectivity. | Consider a column with a different stationary phase (e.g., C8 if using C18) or a smaller particle size for higher efficiency. |
| Mobile phase composition is not optimal. | Adjust the organic-to-aqueous ratio of the mobile phase. A lower organic content will generally increase retention and may improve resolution. | |
| Low Signal Intensity | Poor ionization in the mass spectrometer. | Optimize the mobile phase for MS detection. Volatile buffers like ammonium formate or acetate are preferred over non-volatile phosphate buffers. |
| Sample loss during preparation. | Review the sample extraction procedure. Ensure complete and reproducible recovery. | |
| High Backpressure | Column frit or tubing is blocked. | Filter all samples and mobile phases. Reverse flush the column (if permitted by the manufacturer) or replace the inline filter and tubing. |
| Mobile phase viscosity is too high. | Consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature. | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing of components. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the mobile phase before injecting samples. |
Experimental Protocol: LC-MS/MS Method
This protocol provides a starting point for the analysis of Candesartan and this compound in a research setting.
1. Materials and Reagents
-
Candesartan and this compound reference standards
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Analytical Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm[3] or equivalent
2. Instrument and Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent[3]
-
Mobile Phase: 75:25 (v/v) Methanol:5mM Ammonium Acetate[3]
-
Flow Rate: 0.9 mL/min[3]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: To be determined by direct infusion of individual standards.
3. Standard Solution Preparation
-
Prepare individual stock solutions of Candesartan and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1-500 ng/mL).
-
Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
4. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Precipitate the proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
5. Data Analysis
-
Integrate the peak areas for both Candesartan and this compound.
-
Calculate the peak area ratio (Candesartan/Candesartan-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Candesartan standards.
-
Determine the concentration of Candesartan in the samples from the calibration curve.
Workflow for Column Selection and Method Development
The following diagram illustrates a logical workflow for selecting an optimal column and developing a robust analytical method for the separation of Candesartan and this compound.
Caption: Workflow for column selection and method development.
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. actapharmsci.com [actapharmsci.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Mobile phase optimization for Candesartan analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Candesartan analysis, primarily using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Candesartan and its related compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Candesartan peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in HPLC analysis of basic compounds like Candesartan. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshoot and resolve peak tailing:
Experimental Protocol for Troubleshooting Peak Tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role in controlling the ionization of both the analyte and residual silanols on the silica-based stationary phase.[1][2][3]
-
Action: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Candesartan (pKa ≈ 5.6).[2] A lower pH ensures that Candesartan is in its protonated form and minimizes interactions with silanol groups.[4] Orthophosphoric acid is commonly used to adjust the pH to around 2.5-3.5.[2][5][6]
-
Example: A mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 0.01 M KH2PO4) with the pH adjusted to 2.8 with orthophosphoric acid can improve peak symmetry.[7]
-
-
Organic Modifier Selection and Composition: The choice and proportion of the organic solvent in the mobile phase can influence peak shape.
-
Action: Acetonitrile is generally preferred over methanol for Candesartan analysis as it can provide better peak shape and shorter retention times.[8] Experiment with varying the ratio of acetonitrile to the aqueous buffer. An increase in the organic phase percentage will decrease the retention time, but an optimal ratio is needed for good resolution and peak shape.
-
-
Column Choice and Condition: The type and condition of the HPLC column are crucial.
-
Action:
-
Use a high-quality, end-capped C18 column.[8] End-capping minimizes the number of free silanol groups available for secondary interactions.[4]
-
If the column is old or has been used with harsh mobile phases, it may be contaminated or the stationary phase may be degraded.[3][9] Flush the column with a strong solvent or, if necessary, replace it.
-
Consider using a column with a smaller particle size (e.g., UPLC columns with sub-2 µm particles) to improve efficiency and peak shape.[8]
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Action: Reduce the concentration of the Candesartan sample and reinject. If peak shape improves, mass overload was a contributing factor.[10]
-
Issue 2: Poor Resolution Between Candesartan and Impurities
Q: I am struggling to achieve adequate separation between Candesartan and its impurities. What steps can I take to improve resolution?
A: Achieving good resolution is critical for accurate quantification of Candesartan and its impurities. The selectivity of the analysis is highly dependent on the mobile phase pH and composition.[1]
Experimental Protocol for Improving Resolution:
-
Optimize Mobile Phase pH: As with peak shape, pH is a powerful tool for manipulating selectivity.
-
Action: Systematically vary the mobile phase pH within a range of 2.5 to 4.0. A small change in pH can significantly alter the retention times of ionizable impurities relative to Candesartan.[11]
-
-
Adjust Organic Phase Ratio (Isocratic and Gradient Elution):
-
Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), a decrease in the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve the resolution between closely eluting peaks.
-
Gradient Elution: For complex samples with multiple impurities, a gradient elution program is often more effective. A shallow gradient (a slow increase in the organic solvent concentration) can significantly enhance the separation of closely related compounds.[1]
-
-
Change the Organic Modifier:
-
Action: If you are using methanol, consider switching to acetonitrile, or vice-versa. The different solvent properties can alter the selectivity of the separation.[8]
-
-
Column Temperature:
-
Action: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better resolution.[2] However, be aware that temperature can also affect the selectivity of the separation.[2] A typical starting point is 30-40°C.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Candesartan analysis on a C18 column?
A1: A common and effective starting mobile phase for the analysis of Candesartan on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent.[5][7][12]
Table 1: Example Starting Mobile Phase Compositions for Candesartan Analysis
| Aqueous Phase | Organic Phase | Ratio (v/v) | pH | Reference(s) |
| 0.01 M Disodium Hydrogen Phosphate | Methanol:Acetonitrile | 50:20:30 | 2.5 | [5] |
| 0.05 M KH2PO4 Buffer | Acetonitrile | 35:65 | - | [12] |
| 0.1% Orthophosphoric Acid | Acetonitrile | 65:35 | 2.5 | [6] |
| 0.05 M Phosphate Buffer | Methanol | 40:60 | 4.0 |
Experimental Protocol for Mobile Phase Preparation:
-
Prepare the aqueous buffer solution (e.g., 0.01 M Disodium Hydrogen Phosphate).
-
Adjust the pH of the aqueous buffer to the desired value (e.g., 2.5) using an acid like orthophosphoric acid.[5]
-
Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
Measure the required volumes of the filtered aqueous buffer and the organic solvent(s) (e.g., Methanol and Acetonitrile).
-
Mix the components thoroughly.
-
Degas the final mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Q2: How can I reduce the run time of my Candesartan analysis without sacrificing resolution?
A2: Reducing the analysis time is often a key objective in high-throughput environments.
Strategies for Reducing Run Time:
-
Increase Flow Rate: A higher flow rate will decrease the retention time of all components. However, this can also lead to an increase in backpressure and a potential decrease in resolution. A typical flow rate for Candesartan analysis is 1.0-1.5 mL/min.[6][12]
-
Increase Organic Content: A higher percentage of the organic solvent in the mobile phase will lead to faster elution.[2]
-
Use a Shorter Column or a Column with Smaller Particles: Shorter columns provide faster analysis times, while columns with smaller particles (e.g., core-shell or sub-2 µm) offer higher efficiency, allowing for faster flow rates without a significant loss in resolution.[1][8]
-
Implement a Gradient Elution: A steep gradient can be used to quickly elute late-retained compounds after the analytes of interest have been separated.
Q3: What is the role of the buffer in the mobile phase for Candesartan analysis?
A3: The buffer is essential for controlling and maintaining a stable pH of the mobile phase.[13] For ionizable compounds like Candesartan, a stable pH is crucial for reproducible retention times and consistent peak shapes.[11] Phosphate buffers are commonly used in reversed-phase HPLC for Candesartan analysis due to their good buffering capacity in the acidic pH range required for this application.[5][7]
Visual Guides
Caption: Troubleshooting workflow for peak tailing in Candesartan analysis.
Caption: Key parameters for optimizing resolution in Candesartan analysis.
References
- 1. scispace.com [scispace.com]
- 2. Analytical quality by design-based RP-HPLC method for quantification of pioglitazone and candesartan cilexetil in bilayer tablet and its forced degradation studies [pharmacia.pensoft.net]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ijpsr.com [ijpsr.com]
- 13. HPLC 疑難排解指南 [sigmaaldrich.com]
Technical Support Center: Candesartan-d5 Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Candesartan-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter related to the stability of this compound during sample collection and handling for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound, a deuterated internal standard, is critical for accurate bioanalysis. Key factors that can impact its stability include storage temperature, the number of freeze-thaw cycles, exposure to light, the pH of the matrix, and the type of anticoagulant used during blood collection. Like its non-deuterated counterpart, Candesartan, this compound is generally stable under controlled laboratory conditions, but deviations from optimal handling procedures can lead to degradation and compromise the integrity of your results.
Q2: What is the recommended anticoagulant for blood sample collection for this compound analysis?
A2: For the analysis of Candesartan, K2EDTA is a commonly used and recommended anticoagulant.[1] While other anticoagulants like heparin and citrate are available, their impact on this compound stability has not been as extensively documented in the literature. It is advisable to validate the stability of this compound in the chosen anticoagulant matrix during your method development to ensure it does not interfere with the analysis.
Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
A3: Based on stability studies of Candesartan in human plasma, the analyte is stable for at least three to five freeze-thaw cycles.[1][2] It is best practice to minimize the number of freeze-thaw cycles. If multiple aliquots of a sample are required for analysis, it is recommended to thaw the original sample once, create aliquots, and then refreeze them for future use. This approach helps to preserve the integrity of the sample.
Q4: What are the optimal storage conditions for plasma samples containing this compound?
A4: For long-term storage, plasma samples should be kept frozen at -70°C.[1][3] Under these conditions, Candesartan has been shown to be stable for at least 112 days.[1] For short-term storage, such as on the benchtop during sample processing, Candesartan in plasma is stable for at least 7 hours at room temperature.[2] To minimize the risk of degradation, it is crucial to process samples as quickly as possible and return them to frozen storage promptly.
Troubleshooting Guides
Issue 1: High Variability in this compound Response
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure all samples are handled uniformly. Minimize the time samples spend at room temperature. Process samples in batches under identical conditions. |
| Multiple freeze-thaw cycles | Aliquot samples after the initial thaw to avoid repeated freezing and thawing of the entire sample. Track the number of freeze-thaw cycles for each aliquot. |
| Degradation due to light exposure | Protect samples from direct light, especially during collection and handling. Use amber-colored tubes for storage and processing. |
| Inappropriate anticoagulant | If not using K2EDTA, validate the stability of this compound with the chosen anticoagulant. Consider collecting a small batch of samples with K2EDTA for comparison. |
Issue 2: Loss of this compound Signal Over Time in Stored Samples
| Possible Cause | Troubleshooting Step |
| Improper long-term storage temperature | Verify that the freezer maintains a consistent temperature of -70°C or lower. Use a calibrated thermometer to monitor the freezer temperature regularly. |
| Sample matrix effects | Evaluate the potential for enzymatic degradation in the plasma. Process samples promptly after thawing. Consider the use of enzyme inhibitors if degradation is suspected, though this requires thorough validation. |
| pH changes in the sample | Ensure the pH of the plasma remains stable. Avoid exposure to acidic or basic conditions during handling and storage. |
Stability Data Summary
The following tables summarize the stability of Candesartan in human plasma under various conditions. Given that this compound is a stable isotope-labeled version, its stability profile is expected to be highly similar to that of the unlabeled drug.
Table 1: Bench-Top Stability of Candesartan in Human Plasma
| Duration at Room Temperature | Stability (% of Initial Concentration) | Reference |
| 6 hours | Within ±15% | [2] |
| 7 hours | Within ±15% | [2] |
| 15 hours | Within ±15% | [1] |
Table 2: Freeze-Thaw Stability of Candesartan in Human Plasma
| Number of Freeze-Thaw Cycles | Storage Temperature Between Cycles | Stability (% of Initial Concentration) | Reference |
| 3 cycles | -70°C | Within ±15% | [2] |
| 5 cycles | -70°C | Within ±15% | [1] |
Table 3: Long-Term Stability of Candesartan in Human Plasma
| Storage Duration | Storage Temperature | Stability (% of Initial Concentration) | Reference |
| 112 days | -70°C | Within ±15% | [1] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines a typical procedure for evaluating the stability of this compound in plasma after multiple freeze-thaw cycles.
Caption: Workflow for Freeze-Thaw Stability Testing.
Protocol 2: Bench-Top Stability Assessment
This protocol describes the procedure for determining the stability of this compound in plasma at room temperature.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Candesartan: Linearity, Precision, and Accuracy
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Candesartan is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of various analytical methods for the quantification of Candesartan, focusing on key performance indicators: linearity, precision, and accuracy. The information presented is supported by experimental data from published studies, offering a comprehensive overview for selecting the most suitable method for a given application.
Comparison of Analytical Methods
A variety of analytical techniques have been successfully employed for the quantification of Candesartan in bulk drug substances, pharmaceutical formulations, and biological matrices. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Spectrofluorimetry. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
The following tables summarize the performance characteristics of these methods based on published validation data.
Table 1: Linearity of Candesartan Quantification Methods
| Method | Linearity Range | Correlation Coefficient (r²) |
| HPLC-UV | 0.25–8 µg/mL | 0.9997[1] |
| 50–160 ppm | 0.9996[2] | |
| 4–24 µg/mL | 0.9997[3] | |
| LC-MS/MS | 1.04–307.92 ng/mL | ≥ 0.99[4] |
| 2–500 ng/mL | > 0.99[5] | |
| 1.2–1030 ng/mL | ≥ 0.9996[6] | |
| 1–490 ng/mL | > 0.993[7] | |
| HPTLC | 65.0–325.0 µg/mL | Not Reported |
| 0.05–0.70 µ g/band | Not Reported | |
| Spectrofluorimetry | 3.00–288.60 ng/mL | Not Reported |
| Derivative Spectroscopy | 320–440 µg/ml | 0.999 |
Table 2: Precision of Candesartan Quantification Methods
| Method | Precision (%RSD) |
| HPLC-UV | < 2%[2] |
| < 5% (Intra-day and Inter-day)[1] | |
| < 1%[3] | |
| LC-MS/MS | Intra-day: ≤ 9%[7] |
| Inter-day: ≤ 9%[7] | |
| Intra-batch and Inter-batch: ≤15% (except LLOQ ≤20%)[6] | |
| LLOQ: 4.05%[4] | |
| HPTLC | Not Reported |
| Spectrofluorimetry | Not Reported |
| Derivative Spectroscopy | < 2% (Intra-day and Inter-day) |
Table 3: Accuracy of Candesartan Quantification Methods
| Method | Accuracy (% Recovery) |
| HPLC-UV | 98.10% to 98.70%[2] |
| > 98%[1] | |
| 98% to 100%[3] | |
| LC-MS/MS | LLOQ: 103.18%[4] |
| Inter-batch and Intra-batch: 85–115%[6] | |
| Inter-batch: 94.97–107.1%[5] | |
| Intra-batch: 86.70–108.8%[5] | |
| Mean overall recovery: 90.20 ± 2.52%[4] | |
| HPTLC | 99.78%[8] |
| Spectrofluorimetry | Statistically comparable to HPLC[9] |
| Derivative Spectroscopy | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: A common procedure involves dissolving the sample in a suitable solvent, followed by dilution to the desired concentration with the mobile phase. For instance, a stock solution can be prepared by dissolving 100 mg of Candesartan in 100 ml of methanol.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used (e.g., Zorbax SB C-18, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid, pH 2.5) and an organic solvent (e.g., acetonitrile) in varying ratios (e.g., 65:35 v/v) is common.[2]
-
Detection: UV detection is performed at a wavelength where Candesartan exhibits maximum absorbance, such as 252 nm or 258 nm.[1][2]
-
Injection Volume: A standard injection volume is 20 µL.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: For biological samples like plasma, a protein precipitation step is often employed, followed by extraction.[6] Solid-phase extraction (SPE) is also a common technique for sample clean-up and concentration.[4]
-
Chromatographic Conditions:
-
Column: A C8 or C18 column is typically used (e.g., Betasil C8, 100 × 2.1 mm, 5-μm).[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate or ammonium tri-fluoro acetate buffer with formic acid) is used.[4][6]
-
Flow Rate: Flow rates are generally lower than in HPLC-UV, for instance, 0.45 ml/min.[6]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. For Candesartan, a common mass transition is m/z 441.2 → 263.2.[6]
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample Application: Samples are applied as bands onto silica gel 60 GF254 HPTLC plates.
-
Mobile Phase: A mixture of solvents like acetone, chloroform, ethyl acetate, and methanol in a specific ratio (e.g., 3:3:3:0.5 v/v/v/v) is used for development.[8]
-
Detection: Densitometric analysis is performed at a specific wavelength, for example, 280 nm.[8]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for HPLC-UV and LC-MS/MS quantification of Candesartan.
Caption: Workflow for Candesartan quantification by HPLC-UV.
Caption: Workflow for Candesartan quantification in plasma by LC-MS/MS.
References
- 1. ijpbs.com [ijpbs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Analytical quality by design-based RP-HPLC method for quantification of pioglitazone and candesartan cilexetil in bilayer tablet and its forced degradation studies [pharmacia.pensoft.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPTLC-Densitometric Analysis of Candesartan Cilexetil and Hydrochlorothiazide in Tablets | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Stability of Candesartan in Human Plasma: A Comparative Guide
This guide provides a comprehensive overview of the stability of candesartan in human plasma under various storage and handling conditions. The data presented is crucial for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation for pharmacokinetic and bioequivalence studies. While this guide focuses on candesartan, the principles and methodologies are applicable to its deuterated analogue, Candesartan-d5, often used as an internal standard in mass spectrometry-based assays.
Experimental Protocols
The stability of an analyte in a biological matrix is a critical parameter in bioanalytical method validation. It ensures that the measured concentration of the analyte reflects its true concentration in the sample at the time of collection. The following protocols are standard for assessing the stability of candesartan in human plasma.
Sample Preparation
Human plasma samples are typically prepared by spiking a known concentration of candesartan into drug-free plasma. For stability studies, quality control (QC) samples at low and high concentrations are used. The extraction of candesartan from plasma often involves protein precipitation with acetonitrile or solid-phase extraction (SPE)[1][2].
Freeze-Thaw Stability
This test evaluates the stability of the analyte after repeated freezing and thawing cycles.
-
Procedure: QC samples (low and high concentration) are frozen at -20°C or -70°C and then thawed to room temperature. This cycle is repeated multiple times (commonly three to five cycles)[2][3][4].
-
Analysis: After the final thaw cycle, the samples are processed and analyzed.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration[3][5].
Short-Term (Bench-Top) Stability
This assessment determines the stability of the analyte in plasma at room temperature for a period equivalent to the time samples might be left on a laboratory bench during processing.
-
Procedure: QC samples are kept at room temperature for a specified duration (e.g., 6, 10, or 15 hours)[2][3][6].
-
Analysis: Following the specified duration, the samples are analyzed.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration is within ±15% of the initial concentration[3][5].
Long-Term Stability
This study evaluates the stability of the analyte when stored in a freezer for an extended period.
-
Procedure: QC samples are stored at a specified temperature (e.g., -20°C or -70°C) for a duration that covers the expected storage time of study samples (e.g., 50 or 112 days)[3][6].
-
Analysis: The samples are analyzed at the end of the storage period.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration[3][5].
Post-Preparative (Autosampler) Stability
This test assesses the stability of the processed samples (extracts) while they are in the autosampler of the analytical instrument.
-
Procedure: Extracted QC samples are placed in the autosampler and kept at a controlled temperature (e.g., 5°C or room temperature) for a specific duration (e.g., 24, 48, or 52 hours)[2][3][6].
-
Analysis: The samples are re-analyzed after the specified time.
-
Acceptance Criteria: The results should be within ±15% of the initial analysis results[3][5].
Stability Data Summary
The following tables summarize the stability of candesartan in human plasma as reported in various studies. The results consistently demonstrate good stability under typical laboratory conditions.
Table 1: Freeze-Thaw Stability of Candesartan in Human Plasma
| Number of Cycles | Storage Temperature | Analyte Concentration | % Change / % Nominal | Reference |
| Three | -70°C | Low and High QC | Acceptable | [2] |
| Four | -20°C to RT & -80°C to 0°C | Not Specified | Stabilized | [4] |
| Five | -70°C | Not Specified | Stable | [3][5] |
| Three | -70°C | Low and High QC | Within ±15% | [6] |
Table 2: Short-Term (Bench-Top) Stability of Candesartan in Human Plasma
| Duration | Temperature | Analyte Concentration | % Change / % Nominal | Reference |
| 7 hours | Room Temperature | Low and High QC | Acceptable | [2] |
| 15 hours | Room Temperature | Not Specified | Stable | [3][5] |
| 10 hours | Room Temperature | Low and High QC | Within ±15% | [6] |
| 6 hours | Room Temperature | Low and High QC | 1.1% - 1.2% | [2] |
Table 3: Long-Term Stability of Candesartan in Human Plasma
| Duration | Storage Temperature | Analyte Concentration | % Change / % Nominal | Reference |
| 112 days | -70°C | Not Specified | Stable | [3][5] |
| 50 days | -70°C | Low and High QC | Within ±15% | [6] |
| 6 days (Stock Solution) | 2-8°C | High Standard | 0.6% | [2] |
Table 4: Post-Preparative (Autosampler) Stability of Candesartan in Human Plasma
| Duration | Temperature | Analyte Concentration | % Change / % Nominal | Reference |
| 24 hours | 5 ± 1°C | Low and High QC | Acceptable | [2] |
| 52 hours | In Injector | Not Specified | Stable | [3][5] |
| 48 hours | Not Specified | Low and High QC | Within ±15% | [6] |
| 24 hours (Wet Extract) | 2-8°C | Low and High QC | Within ±15% | [6] |
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow for stability validation and the key parameters assessed in bioanalytical method validation.
Caption: Experimental workflow for stability validation of an analyte in human plasma.
Caption: Core parameters of bioanalytical method validation.
Conclusion
The available data robustly supports the stability of candesartan in human plasma under a variety of conditions pertinent to bioanalytical laboratory workflows. This stability is essential for the reliable quantification of the drug in pharmacokinetic and other clinical studies. The consistent findings across multiple studies, employing different analytical methodologies, provide a high degree of confidence in the integrity of candesartan measurements in stored and processed human plasma samples.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Comparison of Candesartan-d5 with other Candesartan analogs as internal standards
A Comparative Guide to Candesartan-d5 and Other Analogs
In the landscape of pharmaceutical research and development, the precise quantification of drug candidates in biological matrices is paramount. For antihypertensive drugs like Candesartan, accurate bioanalysis underpins pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of this compound and other Candesartan analogs as internal standards, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate IS for their needs.
The Role of Internal Standards in Bioanalysis
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix being analyzed. Stable isotope-labeled (SIL) analogs, such as deuterated compounds, are widely considered the gold standard for internal standards in LC-MS/MS due to their near-identical chemical and physical properties to the unlabeled analyte.
Candesartan Analogs as Internal Standards
Several analogs of Candesartan have been utilized as internal standards in bioanalytical methods. The most common are stable isotope-labeled versions, such as Candesartan-d4, and structural analogs. While direct comparative studies on the performance of this compound are limited in publicly available literature, an evaluation of closely related deuterated analogs and other standards provides valuable insights.
Stable Isotope-Labeled (SIL) Internal Standards:
-
This compound: A deuterated analog of Candesartan containing five deuterium atoms. In theory, the higher degree of deuteration compared to d4 could offer a greater mass shift from the analyte, potentially reducing the risk of isotopic cross-talk. However, without direct comparative data, its performance can be inferred from the well-documented success of other deuterated analogs.
-
Candesartan-d4: This is a commonly used and commercially available deuterated internal standard for Candesartan quantification.[1][2][3][4][5] Its performance has been well-validated in numerous studies.
Carbon-13 Labeled Internal Standards:
-
Candesartan-13C6: In some applications, carbon-13 labeled standards are used. For instance, in the simultaneous analysis of Candesartan and Hydrochlorothiazide, Hydrochlorothiazide-13C,d2 was used as an internal standard for Hydrochlorothiazide, demonstrating the utility of different isotopic labeling strategies.[1]
Structural Analogs:
-
Propranolol, Irbesartan, and Losartan Potassium: These are other cardiovascular drugs that have been used as internal standards for Candesartan analysis, primarily in HPLC-UV methods.[6][7][8] While cost-effective, their chemical and physical properties differ more significantly from Candesartan compared to SIL-IS, which can lead to less effective correction for matrix effects and extraction variability in sensitive LC-MS/MS assays.
Performance Data Comparison
The following tables summarize the performance of different internal standards for Candesartan analysis based on data from various published studies. It is important to note that these studies were not designed as head-to-head comparisons and experimental conditions varied.
Table 1: Performance Characteristics of Candesartan-d4 as an Internal Standard
| Parameter | Result | Study Reference |
| Linearity (ng/mL) | 1.03–307.92 | [5] |
| 1.027-302.047 | [2] | |
| Accuracy (%) | 97.41 - 102.03 | [1][3] |
| 86.70 - 108.8 | [9] | |
| Precision (%CV) | ≤ 4.65 (Inter-day) | [1] |
| ≤ 7.04 (Intra-day) | [1] | |
| ≤ 10.0 | [9] | |
| Recovery (%) | ~90 | [5] |
| 96.95 ± 5.61 | [2] |
Table 2: Performance Characteristics of Structural Analogs as Internal Standards
| Internal Standard | Analytical Method | Linearity (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Study Reference |
| Propranolol | LC-MS/MS | 1.2–1030 | 100.4 - 106.4 | Not Reported | 87 | [6] |
| Irbesartan | RP-HPLC | 80 - 120 (µg/mL) | 99.0 - 101.0 | < 2 | Not Reported | [7] |
| Losartan Potassium | HPLC | 0.25–8 (µg/mL) | > 98 | < 5 | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for LC-MS/MS analysis of Candesartan using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)[1][2]
-
To 100 µL of human plasma in a pre-labeled tube, add 10 µL of the internal standard working solution (e.g., Candesartan-d4).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of a 5% formic acid buffer and vortex again.
-
Add 5 mL of tertiary butyl methyl ether (TBME) as the extraction solvent.
-
Place the samples on a reciprocating shaker for 20 minutes at 200 rpm.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic Conditions[1][3]
-
LC System: UPLC system
-
Column: C18 Phenomenex, Gemini NX (100 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Organic mixture (e.g., Acetonitrile):Buffer solution (e.g., 5mM Ammonium Acetate) (80:20, v/v)
-
Flow Rate: 0.800 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 5°C
Mass Spectrometric Conditions[1][3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Candesartan: m/z 439.0 → 309.1
-
Candesartan-d4: m/z 443.0 → 313.1
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological context of Candesartan, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Candesartan's mechanism of action in the RAAS pathway.
Conclusion
References
- 1. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Quantification of Candesartan in Mouse Plasma by MALDI-TOFMS and in Tissue Sections by MALDI-Imaging Using the Stable-Isotope Dilution Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. ijpbs.com [ijpbs.com]
- 9. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances: An Inter-laboratory Comparison Guide to Candesartan Analysis with Candesartan-d5
For researchers, scientists, and professionals in drug development, achieving consistent and reproducible analytical data is paramount. This guide provides a comprehensive comparison of inter-laboratory performance in the bioanalysis of Candesartan, with a focus on the use of its deuterated internal standard, Candesartan-d5. By examining potential sources of variability and presenting supporting experimental data, this document aims to equip laboratories with the insights needed to refine their analytical protocols and ensure data integrity across studies.
The quantification of Candesartan, an angiotensin II receptor antagonist, in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for variations in sample preparation and instrument response. However, despite these measures, inter-laboratory variability can still pose a significant challenge.
This guide delves into the performance characteristics of Candesartan analysis from various validated methods, highlighting key parameters that can influence inter-laboratory agreement.
Comparative Analysis of Method Performance
To illustrate the potential for inter-laboratory variability, the following tables summarize key validation parameters from several published LC-MS/MS methods for Candesartan analysis. While these studies were not part of a formal round-robin test, they represent the performance of distinct, validated methods and serve as a valuable proxy for inter-laboratory comparison.
Table 1: Liquid Chromatography and Mass Spectrometry Conditions
| Parameter | Laboratory/Method A | Laboratory/Method B | Laboratory/Method C |
| LC Column | Betasil C8 (100 x 2.1 mm), 5 µm[1] | Thermo hypersil GOLD C18[2] | Zorbax eclipse C18 (150 X 4.6 mm), 5µ[3] |
| Mobile Phase | Methanol:Ammonium trifluoroacetate buffer with formic acid (60:40 v/v)[1] | 5 mM Ammonium formate and 100% Acetonitrile[2] | Acetate buffer: Acetonitrile (25:75% v/v)[3] |
| Flow Rate | 0.45 mL/min[1] | Not Specified | 1 mL/min[3] |
| Internal Standard | Propranolol[1] | Candesartan-d4 | Isotopic standards[3] |
| Ionization Mode | Positive Ionization[1] | Electrospray Ionization | Negative Ion Mode[3] |
| Mass Transitions (m/z) | Candesartan: 441.2 → 263.2[1] | Candesartan: Not Specified | Candesartan: 439.00 → 309.10[3] |
| Propranolol: 260.2 → 116.1[1] | Candesartan-d4: Not Specified | Candesartan-IS: Not Specified |
Table 2: Quantitative Performance Data
| Parameter | Laboratory/Method A | Laboratory/Method B | Laboratory/Method C |
| Linearity Range (ng/mL) | 1.2 - 1030[1] | 2 - 500[2] | 1.027 - 302.047[3] |
| Correlation Coefficient (r²) | ≥ 0.9996[1] | > 0.99[2] | > 0.99[3] |
| LLOQ (ng/mL) | 1.2 | 2[2] | 1.027 |
| Intra-day Precision (%CV) | ≤ 10.2 (at LLOQ)[1] | < 10.0 | ≤ 15 |
| Inter-day Precision (%CV) | Within 15%[1] | Within 10.0%[2] | ≤ 15%[3] |
| Intra-day Accuracy (% nominal) | 94.8 (at LLOQ)[1] | 86.70 - 108.8[2] | 85 - 115 |
| Inter-day Accuracy (% nominal) | 85 - 115%[1] | 94.97 - 107.1[2] | 85 - 115%[3] |
| Extraction Recovery (%) | Candesartan: 101.9 - 110.6[1] | Not Specified | Candesartan: 96.95 ± 5.61[3] |
| Propranolol: 87[1] | IS: Not Specified |
Experimental Protocols: A Representative Method
The following protocol outlines a typical experimental workflow for the analysis of Candesartan in human plasma using LC-MS/MS with an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Candesartan: [M+H]+ → fragment ion (e.g., 441.2 → 263.2)
-
This compound: [M+H]+ → fragment ion (e.g., 446.2 → 268.2)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Variability
To better understand the analytical process and the factors contributing to inter-laboratory differences, the following diagrams are provided.
Caption: Experimental workflow for Candesartan bioanalysis.
Caption: Key factors contributing to inter-laboratory variability.
Mitigating Variability: Best Practices
While the use of a stable isotope-labeled internal standard like this compound is a critical first step, several other factors must be controlled to minimize inter-laboratory discrepancies:
-
Harmonized Protocols: The adoption of standardized and thoroughly documented experimental protocols across collaborating laboratories is essential. This includes specifics of sample preparation, chromatographic conditions, and mass spectrometer settings.
-
Internal Standard Integrity: The purity and stability of the this compound internal standard should be rigorously verified. Any degradation or the presence of unlabeled Candesartan can lead to inaccurate quantification.
-
Matrix Effects: Variations in plasma lots can lead to different degrees of ion suppression or enhancement. A thorough evaluation of matrix effects during method validation is crucial.
-
Cross-Validation: When a method is transferred between laboratories, a partial or full cross-validation should be performed to ensure that comparable results can be obtained. This involves the analysis of a common set of quality control samples.
-
Proficiency Testing: Participation in external proficiency testing programs, where available, can provide an objective assessment of a laboratory's performance against its peers.
References
- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS in Drug Bioanalysis | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Recovery and Matrix Effect for Candesartan-d5
For researchers, scientists, and professionals in drug development, the precise quantification of candesartan in biological matrices is paramount. The choice of an appropriate internal standard (IS) is critical to ensure the accuracy and reliability of bioanalytical methods. This guide provides a comparative assessment of recovery and matrix effect for Candesartan-d5, a commonly used deuterated internal standard, alongside other alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for variability in sample preparation and matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This is because a deuterated IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate quantification.
Comparative Analysis of Recovery and Matrix Effect
The following tables summarize the recovery and matrix effect data for candesartan and various internal standards as reported in scientific literature. These values are crucial indicators of a bioanalytical method's performance.
Table 1: Percentage Recovery of Candesartan and Internal Standards
| Analyte/Internal Standard | Concentration Level | Mean Recovery (%) | Reference |
| Candesartan | LQC, MQC, HQC | 101.9, 102.8, 110.6 | [1] |
| Candesartan | LQC, MQC, HQC | 90.20 (overall) | [2] |
| Candesartan | Not Specified | 99.92 | [3] |
| Candesartan-d4 | Not Specified | 89.69 | [2] |
| Propranolol | Not Specified | 87 | [1] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Matrix Effect Data for Candesartan
| Analyte | Concentration Level | Matrix Effect (%) | Reference |
| Candesartan | Low QC | 6.16 | [4][5] |
| Candesartan | High QC | 2.31 | [4][5] |
| Candesartan | LQC (IS normalized) | 2.67 (%CV) | [2] |
| Candesartan | HQC (IS normalized) | 0.42 (%CV) | [2] |
%CV: Percent Coefficient of Variation
The data indicates that while various internal standards can be employed, the recovery of Candesartan-d4 is comparable to that of the analyte itself, suggesting it effectively tracks the analyte during the extraction process.[2] The use of a deuterated internal standard like Candesartan-d4 is generally preferred to minimize the variability arising from matrix effects.[2][3]
Experimental Protocols
A robust assessment of recovery and matrix effect is a cornerstone of bioanalytical method validation. Below is a detailed methodology for these key experiments.
Sample Preparation
A validated extraction procedure such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation is employed to isolate candesartan and the internal standard from the biological matrix (e.g., human plasma).[2][4][6]
Assessment of Recovery
The recovery of the analyte and the internal standard is determined by comparing the analytical response of extracted samples to that of unextracted (neat) standards.
Procedure:
-
Prepare three sets of samples:
-
Set A (Extracted Samples): Blank biological matrix is spiked with the analyte and IS at three concentration levels (low, medium, and high QC) and subjected to the entire extraction procedure.
-
Set B (Post-Extraction Spiked Samples): Blank biological matrix is extracted first, and the resulting extract is then spiked with the analyte and IS at the same three concentration levels. This represents 100% recovery.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the percentage recovery using the following formula:
% Recovery = (Mean peak area of Set A / Mean peak area of Set B) x 100
Assessment of Matrix Effect
The matrix effect is evaluated to assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
Procedure:
-
Prepare two sets of samples:
-
Set B (Post-Extraction Spiked Samples): As prepared in the recovery experiment.
-
Set C (Neat Standard Solutions): The analyte and IS are prepared in the reconstitution solvent at the same three concentration levels.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the matrix factor and matrix effect using the following formulas:
Matrix Factor = (Mean peak area of Set B / Mean peak area of Set C)
% Matrix Effect = (1 - Matrix Factor) x 100
A matrix factor of 1 indicates no matrix effect, a value < 1 suggests ionization suppression, and a value > 1 indicates ionization enhancement. The use of a stable isotope-labeled internal standard like this compound is intended to normalize these effects. The IS-normalized matrix factor should be close to 1, with a low coefficient of variation across different lots of the biological matrix.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures for determining recovery and matrix effect.
Caption: Workflow for Recovery and Matrix Effect Assessment.
References
- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
